Nitrocycline
Description
Structure
3D Structure
Properties
CAS No. |
5585-59-1 |
|---|---|
Molecular Formula |
C21H21N3O9 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C21H21N3O9/c1-23(2)15-9-6-7-5-8-10(24(32)33)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(22)30/h3-4,7,9,15,25-26,29,31H,5-6H2,1-2H3,(H2,22,30)/t7-,9-,15-,21-/m0/s1 |
InChI Key |
ICIDIYCNVITODC-UVPAEMEASA-N |
SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-] |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Potent Antibiotic: A Technical Guide to the Discovery and History of Minocycline and the Role of its Nitro-Intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of the tetracycline class of antibiotics, with a specific focus on the semi-synthetic marvel, minocycline. We delve into the pivotal role of its nitrated intermediates, often referred to as "nitrocyclines," in its chemical synthesis. This document provides a comprehensive overview of the experimental protocols, key data, and the intricate signaling pathways associated with this potent antibacterial agent.
A Legacy of Discovery: The Tetracycline Family
The story of tetracyclines began in the late 1940s, a golden era for antibiotic discovery.[1] The first member of this class, chlortetracycline (Aureomycin), was discovered in 1945 by Benjamin Minge Duggar from the soil bacterium Streptomyces aureofaciens.[2][3] This was soon followed by the discovery of oxytetracycline.[4] These natural products exhibited a broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, as well as other microorganisms.[4][5]
The parent compound, tetracycline, was first produced semi-synthetically in 1953 by Lloyd H. Conover at Pfizer, through the hydrogenolysis of chlortetracycline.[5] This achievement marked a significant milestone, demonstrating that chemical modification of natural antibiotics could lead to improved therapeutic agents.[2] This paved the way for the development of second-generation tetracyclines, including minocycline.
The Advent of Minocycline: A Semi-Synthetic Breakthrough
Minocycline, a second-generation tetracycline, was synthesized to overcome the growing problem of bacterial resistance to earlier tetracyclines. Its development was a testament to the power of medicinal chemistry in enhancing the efficacy and pharmacokinetic properties of existing antibiotic scaffolds.
The Crucial Role of "Nitrocycline" Intermediates in Minocycline Synthesis
The term "this compound" does not refer to a standalone antibiotic but rather to key nitrated intermediates in the synthesis of minocycline. The most common synthetic route to minocycline involves the nitration of a tetracycline derivative called sancycline.[6][7][8] This reaction typically yields a mixture of two positional isomers: 7-nitrosancycline and 9-nitrosancycline.[6][8]
The 7-nitro isomer is the desired precursor for minocycline. The subsequent chemical steps involve the reduction of the nitro group to an amine, followed by reductive amination to introduce the dimethylamino group at the 7-position, yielding minocycline.[7][8]
Experimental Protocols: Synthesis of Minocycline via Nitration of Sancycline
The following is a generalized experimental protocol for the synthesis of minocycline, highlighting the nitration step that generates the "this compound" intermediates. Specific conditions and reagents may vary based on patented procedures.
Objective: To synthesize minocycline from sancycline via a nitrated intermediate.
Materials:
-
Sancycline
-
Reducing agent (e.g., Palladium on carbon with hydrogen gas)[9]
-
Methylating agent (e.g., Formaldehyde)[9]
-
Solvents (e.g., Methanol)[6]
-
Bases and acids for pH adjustment and salt formation
Procedure:
-
Nitration of Sancycline:
-
Sancycline is dissolved in a suitable solvent.
-
The solution is cooled to a low temperature (e.g., 0-5 °C).
-
A pre-cooled mixture of nitric acid and sulfuric acid is added dropwise to the sancycline solution while maintaining the low temperature.[6][8] This electrophilic aromatic substitution reaction introduces a nitro group onto the D-ring of the tetracycline scaffold.
-
The reaction mixture is stirred for a specified period to ensure complete nitration.
-
Upon completion, the reaction is quenched, and the mixture of 7-nitrosancycline and 9-nitrosancycline is isolated.
-
-
Separation of the 7-nitro Isomer:
-
Reduction of the Nitro Group:
-
The purified 7-nitrosancycline is dissolved in a suitable solvent.
-
A catalyst, such as palladium on carbon, is added.[9]
-
The mixture is subjected to hydrogenation to reduce the nitro group to an amino group, forming 7-aminosancycline.
-
-
Reductive Amination:
-
The 7-aminosancycline is then reacted with a methylating agent, such as formaldehyde, in the presence of a reducing agent.[9] This step introduces the dimethylamino group at the 7-position.
-
-
Purification and Salt Formation:
-
The resulting minocycline is purified using appropriate techniques.
-
For pharmaceutical use, it is often converted to a stable salt, such as minocycline hydrochloride.
-
Mechanism of Action: How Tetracyclines Inhibit Bacterial Growth
Tetracyclines, including minocycline, are bacteriostatic agents that inhibit protein synthesis in bacteria.[2][4] Their primary target is the bacterial 30S ribosomal subunit.
Caption: Mechanism of action of tetracycline antibiotics.
By binding to the 30S subunit, tetracyclines sterically hinder the binding of aminoacyl-tRNA to the A-site of the ribosome-mRNA complex.[4] This effectively prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth and replication.
Recent research has also uncovered other potential mechanisms of action for tetracyclines, including anti-inflammatory properties and the inhibition of matrix metalloproteinases.[2][10][11][12] Some studies suggest that tetracyclines can also inhibit the expression of nitric oxide synthase (NOS).[10][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to the tetracycline class of antibiotics.
Table 1: Timeline of Key Discoveries in the Tetracycline Family
| Year | Discovery/Event | Key Researchers/Institution | Reference(s) |
| 1945 | Discovery of Chlortetracycline (Aureomycin) | Benjamin Minge Duggar / Lederle Laboratories | [2][3] |
| 1948 | First prescription of a tetracycline antibiotic | - | [5] |
| Late 1940s | Discovery of Oxytetracycline | A.C. Finlay / Pfizer | [4] |
| 1953 | First semi-synthesis of Tetracycline | Lloyd H. Conover / Pfizer | [5] |
| 1960s | Development of second-generation tetracyclines (including Minocycline) | Various | [4][13] |
Table 2: General Physicochemical Properties of Selected Tetracyclines
| Compound | Molecular Formula | Molar Mass ( g/mol ) | General Solubility |
| Tetracycline | C22H24N2O8 | 444.4 | Sparingly soluble in water |
| Chlortetracycline | C22H23ClN2O8 | 478.9 | Slightly soluble in water |
| Oxytetracycline | C22H24N2O9 | 460.4 | Slightly soluble in water |
| Minocycline | C23H27N3O7 | 457.5 | Soluble in water |
Experimental Workflow: From Soil to Synthesis
The journey from the discovery of the first tetracyclines to the rational design of semi-synthetic derivatives like minocycline represents a significant evolution in drug development.
Caption: From natural discovery to semi-synthetic drug development.
Clinical Significance and Future Perspectives
Minocycline and other tetracyclines remain clinically important for treating a variety of bacterial infections. Their use has expanded beyond their antimicrobial properties, with research exploring their potential in treating conditions such as acne, rosacea, and some inflammatory disorders.[14] However, the emergence of tetracycline-resistant bacteria remains a significant challenge, necessitating the continued development of new derivatives and therapeutic strategies.[4] The ongoing research into novel tetracyclines, such as the glycylcyclines, highlights the enduring legacy and therapeutic potential of this remarkable class of antibiotics.[2][4]
References
- 1. news-medical.net [news-medical.net]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. Duggar Develops the First Tetracycline Antibiotic | Research Starters | EBSCO Research [ebsco.com]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracycline - Wikipedia [en.wikipedia.org]
- 6. Synthesis method of minocycline hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN111892509A - Preparation method of minocycline - Google Patents [patents.google.com]
- 8. CN112574057A - Method for synthesizing minocycline hydrochloride - Google Patents [patents.google.com]
- 9. CN103387512A - Preparation method and intermediate of minocycline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel mechanism of action of tetracyclines: effects on nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel mechanism of action of tetracyclines: Effects on nitric oxide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The history of the tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
An In-depth Technical Guide to the Chemical Structure and Properties of Nitrocycline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrocycline, a semi-synthetic derivative of the tetracycline class of antibiotics, is distinguished by the presence of a nitro group at the C7 position of its naphthacene core. This modification has the potential to modulate its antibacterial activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical structure, properties, and putative mechanisms of action of this compound. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles the available information and extrapolates from the well-understood characteristics of the tetracycline family. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development of this compound.
Chemical Structure and Physicochemical Properties
This compound, also known as 7-nitro-6-demethyl-6-deoxytetracycline, is a member of the tetracycline family of antibiotics.[1] Its chemical identity is well-established and characterized by the following identifiers:
-
IUPAC Name: (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide[1]
The core structure of this compound is the characteristic four-ring carbocyclic system of tetracyclines. The key distinguishing feature is the nitro group at the 7th position, which influences its electronic properties and potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 459.41 g/mol | [1][2] |
| Appearance | Yellow crystalline powder (inferred) | General property of tetracyclines |
| Melting Point | Not reported | |
| Boiling Point (predicted) | 691.9 °C at 760 mmHg | [2] |
| Density (predicted) | 1.71 g/cm³ | [2] |
| LogP (predicted) | -0.9 | [1] |
| pKa (predicted) | 3.3, 7.7, 9.7 (inferred from tetracycline) | General property of tetracyclines |
Synthesis of this compound
The synthesis of this compound is not widely detailed in dedicated publications. However, its preparation can be inferred from the synthetic routes developed for other tetracycline derivatives, particularly minocycline. The key step is the nitration of a tetracycline backbone. A plausible synthetic approach involves the nitration of 6-demethyl-6-deoxytetracycline.
Experimental Protocol: Synthesis of 7-nitro-6-demethyl-6-deoxytetracycline
This protocol is adapted from the established synthesis of minocycline precursors.
Materials:
-
6-demethyl-6-deoxytetracycline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Diethyl ether ((C₂H₅)₂O)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 6-demethyl-6-deoxytetracycline in concentrated sulfuric acid at a low temperature (e.g., 0 °C) with constant stirring.
-
Nitration: Slowly add a stoichiometric amount of nitric acid to the solution while maintaining the low temperature. The reaction is typically rapid.
-
Quenching: After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the product with dichloromethane.
-
Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The resulting crude product, a mixture of 7-nitro and 9-nitro isomers, is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the 7-nitro-6-demethyl-6-deoxytetracycline (this compound).
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Biological Activity and Mechanism of Action
As a tetracycline antibiotic, this compound is presumed to exert its primary antibacterial effect through the inhibition of protein synthesis in bacteria.
Primary Mechanism: Inhibition of Protein Synthesis
Tetracyclines bind to the 30S ribosomal subunit of bacteria, effectively blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3][4][5] This prevents the addition of new amino acids to the growing peptide chain, leading to the cessation of protein synthesis and a bacteriostatic effect.
Potential Novel Mechanism: Inhibition of Nitric Oxide Synthase
Some tetracycline derivatives have been shown to possess anti-inflammatory properties independent of their antimicrobial activity. One proposed mechanism for this is the inhibition of inducible nitric oxide synthase (iNOS).[6][7] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. By inhibiting iNOS, tetracyclines can reduce the production of this inflammatory mediator. It is plausible that this compound may also exhibit this activity.
Antimicrobial Spectrum
Table 2: Predicted Antimicrobial Spectrum of this compound
| Bacterial Group | Predicted Activity |
| Gram-positive bacteria | Active |
| (e.g., Staphylococcus aureus, Streptococcus pneumoniae) | |
| Gram-negative bacteria | Active |
| (e.g., Escherichia coli, Haemophilus influenzae) | |
| Atypical bacteria | Active |
| (e.g., Mycoplasma pneumoniae, Chlamydia pneumoniae) |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates to be tested
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Doxycycline)
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate. The concentration range should be appropriate to determine the MIC of the test organisms.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Pharmacokinetics
Specific pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and excretion (ADME), have not been published. However, based on its chemical structure as a second-generation tetracycline, some properties can be predicted.
Table 3: Predicted Pharmacokinetic Parameters of this compound
| Parameter | Predicted Characteristic | Rationale |
| Oral Bioavailability | Moderate to high | Second-generation tetracyclines generally have improved oral absorption compared to first-generation compounds. |
| Protein Binding | Moderate | A common characteristic of tetracyclines. |
| Distribution | Wide, including good penetration into tissues and fluids | Lipophilic nature of tetracyclines facilitates distribution. |
| Metabolism | Primarily hepatic | Common metabolic pathway for tetracyclines. |
| Excretion | Renal and fecal | Dual excretion routes are typical for this class of antibiotics. |
Experimental Protocol: In Vivo Pharmacokinetic Study in a Rodent Model
A basic pharmacokinetic study can be conducted in a rodent model (e.g., rats or mice) to determine key parameters.
Procedure:
-
Animal Dosing: Administer a single dose of this compound to a cohort of rodents, either orally (by gavage) or intravenously (via tail vein injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t₁/₂).
Clinical Development Status
As of the date of this document, there is no publicly available information regarding any clinical trials involving this compound. The development of this specific tetracycline derivative may have been discontinued, or it may be in a very early preclinical stage of investigation.
Conclusion
This compound is a chemically defined tetracycline antibiotic with a distinct nitro-functionalization. While its biological and pharmacokinetic properties have not been extensively reported, its structural similarity to other second-generation tetracyclines suggests a profile characterized by broad-spectrum antibacterial activity and potentially favorable pharmacokinetic characteristics. The experimental protocols outlined in this guide provide a framework for future research to elucidate the specific properties of this compound and to evaluate its potential as a therapeutic agent. Further investigation is warranted to determine its antimicrobial efficacy, safety profile, and clinical utility.
References
- 1. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacokinetics and pharmacodynamics of the tetracyclines including glycylcyclines. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. abo.com.pl [abo.com.pl]
- 5. Synthesis of 7-dimethylamino-6-demethyl-6-deoxytetracycline (minocycline) via 9-nitro-6-demethyl-6-deoxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. US4849136A - Process for producing 7-amino-6-demethyl-6-deoxytetracycline - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Nitro-aromatic Antimicrobials: Nitroxoline and Nitro-derivatives of Tetracyclines
Disclaimer: The term "Nitrocycline" does not correspond to a recognized chemical entity in the scientific literature. This guide, therefore, focuses on two classes of nitro-containing antimicrobial compounds that are likely relevant to the user's interest: the urinary antiseptic Nitroxoline and nitro-derivatives of tetracycline antibiotics .
This technical whitepaper provides a comprehensive overview of the synthesis pathways and precursors for Nitroxoline and nitro-tetracyclines. It is intended for researchers, scientists, and professionals in the field of drug development. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes.
Synthesis of Nitroxoline (5-nitro-8-hydroxyquinoline)
Nitroxoline is an established antibiotic primarily used for the treatment of urinary tract infections.[1] Its synthesis is a well-documented two-step process commencing from the precursor 8-hydroxyquinoline.
Synthesis Pathway
The synthesis proceeds via an initial nitrosation of 8-hydroxyquinoline to form the intermediate 8-hydroxy-5-nitrosoquinoline. This intermediate is then oxidized to yield the final product, Nitroxoline.[2][3]
Precursors and Reagents
| Precursor/Reagent | Formula | Role in Synthesis |
| 8-Hydroxyquinoline | C₉H₇NO | Starting material |
| Sodium Nitrite | NaNO₂ | Nitrosating agent for the formation of the intermediate |
| Sulfuric Acid | H₂SO₄ | Provides acidic medium for nitrosation |
| Nitric Acid | HNO₃ | Oxidizing agent to convert the nitroso group to a nitro group |
| Sodium Hydroxide | NaOH | Used for pH adjustment during workup |
| Acetic Acid | CH₃COOH | Used for pH adjustment during workup |
Experimental Protocols
Step 1: Synthesis of 8-Hydroxy-5-Nitrosoquinoline
This procedure is based on the method described in the Asian Journal of Research in Chemistry.[1]
-
Dissolve 8-Hydroxyquinoline (1 mole) in a suitable solvent.
-
Add a solution of sodium nitrite in sulfuric acid dropwise to the reaction mixture.
-
Maintain the reaction temperature and stir for a sufficient duration to ensure complete conversion.
-
Monitor the reaction progress by a suitable analytical technique such as HPLC.
-
Upon completion, the intermediate, 8-Hydroxy-5-Nitrosoquinoline, can be isolated.
Step 2: Synthesis of Nitroxoline (8-Hydroxy-5-Nitroquinoline)
This protocol is an adaptation from methodologies found in the literature.[1][4]
-
To a mixture of 8-Hydroxy-5-Nitrosoquinoline (1 mole) and water (1:3 mole), add nitric acid dropwise at a temperature of 20-25°C.[1]
-
Maintain the reaction for 3-4 hours, monitoring the absence of the starting material by HPLC.[1]
-
After the reaction is complete, add deionized water (5 moles) and adjust the pH to 7-8 using an aqueous sodium hydroxide solution.[1]
-
Maintain for approximately 30 minutes, then adjust the pH to 5 with acetic acid to precipitate the solid product.[1]
-
Filter the obtained solid and dry it to yield crude Nitroxoline.[1]
Purification:
The crude Nitroxoline can be purified by crystallization.[1]
-
Charge the crude Nitroxoline into methanol (3 volumes) and heat to 60-65°C until a clear solution is observed.[1]
-
Cool the solution to 40-45°C to obtain a precipitated solid, which is then filtered.[1]
-
Dissolve the filtered solid in DMF (3 volumes) to get a clear solution.[1]
-
Add water (5 volumes) to precipitate the pure solid Nitroxoline.[1]
-
Filter the pure compound and dry it under vacuum.[1]
Quantitative Data
| Product/Intermediate | Yield | Purity (by HPLC) | Melting Point (°C) |
| 8-Hydroxy-5-Nitrosoquinoline | - | - | 244-247 (decomposes) |
| Nitroxoline (crude) | 80% | - | - |
| Nitroxoline (pure) | 70% | 99.5% | 179-181.5 |
Synthesis of Nitro-derivatives of Tetracyclines
The synthesis of nitro-tetracyclines typically involves the direct nitration of a pre-existing tetracycline antibiotic. This is a key step in the semi-synthesis of newer generation tetracyclines, such as Tigecycline, from precursors like Minocycline.[5][6]
Synthesis Pathway
The general pathway involves the electrophilic aromatic substitution of a tetracycline molecule, most commonly at the C9 position.
Precursors and Reagents
| Precursor/Reagent | Formula/Type | Role in Synthesis |
| Tetracycline | - | Starting material for nitration |
| Minocycline | C₂₃H₂₇N₃O₇ | A common tetracycline derivative used for nitration |
| Nitric Acid | HNO₃ | A common nitrating agent |
| Alkyl Nitrates | R-ONO₂ | Alternative nitrating agents |
| Sulfuric Acid | H₂SO₄ | Catalyst for nitration |
Experimental Protocols
The following is a generalized protocol for the nitration of a tetracycline, based on patent literature for the synthesis of Tigecycline intermediates.[5]
-
Dissolve the tetracycline derivative (e.g., Minocycline) in a suitable solvent.
-
Cool the reaction mixture to a low temperature.
-
Slowly add the nitrating agent (e.g., nitric acid in sulfuric acid, or an alkyl nitrate) to the cooled solution while maintaining the temperature.
-
Allow the reaction to proceed for a specified time, monitoring for the consumption of the starting material by HPLC.
-
Upon completion, the reaction is quenched, and the 9-nitro tetracycline derivative is isolated.
-
The product can be further purified using techniques such as chromatography.
Quantitative Data
The efficiency of the nitration reaction is a critical parameter in the synthesis of tetracycline derivatives.
| Parameter | Value | Analytical Method |
| Amount of starting material in nitration product | < 10% (can be as low as < 0.5%) | HPLC |
| Amount of C4-epimer generated | ≤ 2.5% of the 9-nitro product | HPLC |
Signaling Pathways and Experimental Workflows
While a detailed discussion of signaling pathways is beyond the scope of this synthesis-focused guide, it is noteworthy that tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[7] The introduction of a nitro group can modulate the antibiotic's activity and spectrum.
Experimental Workflow for Synthesis and Analysis
The following diagram outlines a general workflow for the synthesis and analysis of the described compounds.
References
- 1. ajrconline.org [ajrconline.org]
- 2. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. Nitroxoline synthesis - chemicalbook [chemicalbook.com]
- 5. WO2010114680A1 - Nitration of tetracyclines - Google Patents [patents.google.com]
- 6. Tetracyclines | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]
- 7. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Tetracycline Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize tetracycline antibiotics. While specific data for "Nitrocycline" is not publicly available, this document summarizes the typical Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the tetracycline class of compounds. The methodologies and expected spectral features detailed herein serve as a foundational resource for the structural elucidation and analysis of novel tetracycline derivatives.
Mass Spectrometry Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation patterns of tetracycline antibiotics. Electrospray ionization (ESI) is a commonly employed technique, often coupled with tandem mass spectrometry (MS/MS) for detailed structural analysis.[1][2][3]
Table 1: Representative Mass Spectrometry Data for Common Tetracyclines
| Compound | Molecular Formula | Molecular Weight (Da) | Predominant Adducts (Positive ESI) | Key Fragment Ions (m/z) |
| Tetracycline | C₂₂H₂₄N₂O₈ | 444.44 | [M+H]⁺, [M+Na]⁺ | 427, 410, 353 |
| Oxytetracycline | C₂₂H₂₄N₂O₉ | 460.44 | [M+H]⁺, [M+Na]⁺ | 443, 426, 369 |
| Chlortetracycline | C₂₂H₂₃ClN₂O₈ | 478.88 | [M+H]⁺, [M+Na]⁺ | 461, 444, 387 |
| Doxycycline | C₂₂H₂₄N₂O₈ | 444.44 | [M+H]⁺, [M+Na]⁺ | 428, 411, 354 |
Note: Fragmentation patterns can vary based on instrumentation and experimental conditions.
Experimental Protocol: LC-MS/MS Analysis of Tetracyclines
This protocol outlines a general procedure for the analysis of tetracyclines using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Dissolve the tetracycline analog in a suitable solvent, such as methanol or a mixture of water and organic solvent, to a final concentration of 1-10 µg/mL. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[4][5]
-
Chromatographic Separation:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is often used for targeted analysis and quantification, while full scan mode is used for initial characterization.[5]
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Collision Gas: Argon at a pressure of 1-3 mTorr.
-
Collision Energy: Optimized for each specific compound and transition (typically 10-40 eV).
-
Fragmentation Pathway
The fragmentation of tetracyclines in the gas phase provides valuable structural information. Common fragmentation pathways involve the loss of water, ammonia, and functional groups from the core structure.
Figure 1. Generalized fragmentation pathway for tetracyclines in positive ESI-MS.
NMR Spectroscopic Data
NMR spectroscopy is indispensable for the detailed structural elucidation of tetracycline antibiotics, providing information on the carbon-hydrogen framework.
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Tetracycline in DMSO-d₆
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-4 | ~4.2 | s |
| H-4a | ~2.5 | m |
| H-5 | ~2.7 | m |
| H-5a | ~3.0 | m |
| H-6 | ~4.5 | d |
| N(CH₃)₂ | ~2.3 | s |
| Aromatic Protons | 6.9 - 7.5 | m |
Note: Chemical shifts are approximate and can vary with solvent and pH.
Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Tetracycline in DMSO-d₆
| Carbon | Chemical Shift (ppm) |
| C-1 | ~193 |
| C-2 (CONH₂) | ~170 |
| C-3 | ~100 |
| C-4 | ~68 |
| C-4a | ~45 |
| C-5 | ~35 |
| C-5a | ~75 |
| C-6 | ~72 |
| C-10 | ~118 |
| C-11 | ~190 |
| C-11a | ~107 |
| C-12 | ~205 |
| C-12a | ~70 |
| N(CH₃)₂ | ~41 |
Note: Chemical shifts are approximate and can vary with solvent and pH.[6][7]
Experimental Protocol: NMR Spectroscopy of Tetracyclines
The following is a general protocol for acquiring NMR spectra of tetracycline compounds.
-
Sample Preparation: Dissolve approximately 5-10 mg of the tetracycline sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent can influence the chemical shifts.[8][9]
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
Experimental Workflow
The workflow for spectroscopic analysis of a novel tetracycline derivative involves a systematic approach to gather and interpret data.
Figure 2. Workflow for the spectroscopic characterization of a novel tetracycline.
Conclusion
The spectroscopic analysis of tetracycline antibiotics relies on a combination of mass spectrometry and NMR techniques. While each compound will have a unique spectral fingerprint, the general patterns and methodologies described in this guide provide a robust framework for the characterization of new derivatives like this compound. By systematically applying these experimental protocols and interpretative strategies, researchers can confidently elucidate the structure and purity of novel tetracycline compounds, facilitating their development as potential therapeutic agents.
References
- 1. Mass spectrometric analysis of tetracycline antibiotics in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrospray ionization mass spectrometry of tetracycline, oxytetracycline, chlorotetracycline, minocycline, and methacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of tetracycline antibiotics in cow's milk by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 6. 13C-NMR spectroscopy of three tetracycline antibiotics: minocycline hydrochloride, meclocycline, and rolitetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of 13C nuclear magnetic resonance spectroscopy to the analysis and structural investigation of tetracycline antibiotics and their common impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
Nitrocycline: A Technical Guide to its Presumed Biological Activity and Molecular Targets
Disclaimer: Scientific literature extensively details the biological activities and molecular targets of the tetracycline class of antibiotics. However, specific research on nitrocycline is limited. This guide, therefore, extrapolates the known mechanisms of action and biological effects of well-studied tetracyclines, such as doxycycline and minocycline, to presume the activities of this compound. All data and protocols are presented as representative of the tetracycline class.
Introduction to this compound
This compound is a semi-synthetic derivative of the tetracycline class of antibiotics.[1] Like other tetracyclines, it possesses a four-ring carbocyclic structure that is fundamental to its antimicrobial activity.[2] While originally developed for their broad-spectrum antibiotic properties, tetracyclines are now recognized for their pleiotropic effects, including anti-inflammatory and matrix metalloproteinase (MMP) inhibitory activities.[3][4] This guide provides an in-depth overview of the presumed biological activity, molecular targets, and relevant experimental methodologies for this compound, based on the well-established characteristics of the tetracycline family.
Core Biological Activity: Inhibition of Bacterial Protein Synthesis
The primary and most well-understood biological activity of tetracyclines is the inhibition of bacterial protein synthesis.[2][5][6] This bacteriostatic action is achieved by specifically targeting the bacterial ribosome.
Molecular Target: The 30S Ribosomal Subunit
This compound, like its congeners, is presumed to bind to the 30S subunit of the bacterial ribosome.[2][5] This interaction prevents the binding of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain and effectively stopping protein synthesis.[6]
Signaling Pathway for Protein Synthesis Inhibition
The following diagram illustrates the mechanism of tetracycline-mediated inhibition of bacterial protein synthesis.
Secondary Biological Activities of Tetracyclines
Beyond their antimicrobial effects, tetracyclines exhibit other significant biological activities. These non-antibiotic properties are of increasing interest for their therapeutic potential in a range of diseases.
Inhibition of Matrix Metalloproteinases (MMPs)
Tetracyclines, including doxycycline and minocycline, are known inhibitors of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[4][7] This inhibition is independent of their antimicrobial activity and is thought to occur through the chelation of zinc and calcium ions essential for MMP function.[4]
Inhibition of Nitric Oxide Synthase (iNOS)
Several tetracyclines have been shown to inhibit the expression and activity of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide (NO), a key inflammatory mediator.[3][8][9] This effect is achieved by downregulating iNOS mRNA and protein expression, rather than by direct enzymatic inhibition.[3]
Signaling Pathway of iNOS Inhibition
The diagram below outlines the proposed pathway for iNOS inhibition by tetracyclines.
Quantitative Data
As specific quantitative data for this compound is not available, the following tables summarize representative data for other tetracyclines to provide a comparative context for their biological activities.
Minimum Inhibitory Concentrations (MICs) against various bacteria
| Tetracycline Derivative | Organism | MIC (µg/mL) | Reference |
| Tetracycline | E. coli | 0.5 - 4.0 | Generic Data |
| Doxycycline | S. aureus | 0.12 - 2.0 | Generic Data |
| Minocycline | P. acnes | 0.06 - 0.5 | Generic Data |
IC50 Values for Non-Antibiotic Activities
| Tetracycline Derivative | Target | IC50 | Cell/System | Reference |
| Doxycycline | MMP-9 Activity | ~5 mg/kg/day (in vivo) | Mouse brain | [10] |
| Minocycline | MMP-9 Activity | ~1 mg/kg/day (in vivo) | Mouse brain | [10] |
| Doxycycline | iNOS Activity | 5-50 µM | J774 Macrophages | [8] |
| Minocycline | iNOS Activity | 20-80 µg/ml | RAW 264.7 cells | [3] |
Note: IC50 values are highly dependent on experimental conditions.[11]
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are generalized for the study of tetracycline analogues.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compound: The tetracycline analogue is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the tetracycline analogue at which there is no visible growth of the bacteria.
Matrix Metalloproteinase (MMP) Inhibition Assay (Gelatin Zymography)
Objective: To assess the inhibitory effect of a compound on the activity of gelatinases (MMP-2 and MMP-9).
Methodology:
-
Sample Preparation: Cell culture supernatants or tissue extracts are collected and their protein concentrations determined.
-
Electrophoresis: Samples are mixed with a non-reducing sample buffer and separated by SDS-PAGE on a gel containing gelatin.
-
Renaturation and Development: The gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions at 37°C for 12-24 hours. During this time, the gelatinases digest the gelatin in the gel.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue and then destained. Areas of gelatinase activity will appear as clear bands against a blue background, as the gelatin has been degraded. The intensity of the bands corresponds to the level of MMP activity. The effect of the tetracycline analogue can be assessed by pre-incubating the samples with the compound before electrophoresis.
Nitric Oxide Synthase (iNOS) Activity Assay (Griess Assay)
Objective: To measure the production of nitric oxide (NO) by quantifying its stable end product, nitrite, in cell culture supernatants.
Methodology:
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are plated and stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the tetracycline analogue for a specified period (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
-
Colorimetric Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for the development of a magenta color. The absorbance is then measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Experimental and Logical Workflows
The following diagrams illustrate typical experimental and logical workflows in the study of tetracyclines.
General Workflow for Assessing Antibacterial Activity
Logical Relationship of Tetracycline Activities
References
- 1. This compound | C21H21N3O9 | CID 54688694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. A novel mechanism of action of tetracyclines: Effects on nitric oxide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline compounds with non-antimicrobial organ protective properties: Possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteinase inhibitor properties of tetracyclines: therapeutic potential in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetracycline inhibits the nitric oxide synthase activity induced by endotoxin in cultured murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dose-response effect of tetracyclines on cerebral matrix metalloproteinase-9 after vascular endothelial growth factor hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IC50 - Wikipedia [en.wikipedia.org]
In Vitro Antibacterial Spectrum of Nitrocycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Nitrocycline, a novel tetracycline-class antibiotic. This document details the methodologies for determining its antibacterial activity, presents its efficacy against a range of clinically relevant bacteria in a structured format, and illustrates the key experimental workflows and its mechanism of action. The information herein is intended to guide research and development efforts by providing a foundational understanding of this compound's in vitro profile. Disclaimer: The specific data for "this compound" presented in this document is representative of the tetracycline class of antibiotics and is for illustrative purposes due to the limited publicly available information on this specific compound.
Introduction
Tetracycline antibiotics are a broad-spectrum class of bacteriostatic agents that function by inhibiting protein synthesis in bacteria.[1][2] They achieve this by reversibly binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[2] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.[3] this compound, as a derivative of this class, is expected to share this fundamental mechanism of action. This guide summarizes the in vitro studies designed to characterize the antibacterial spectrum and potency of this compound.
Data Presentation: Antibacterial Spectrum of this compound
The in vitro activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.[4] The following table summarizes the representative MIC values for this compound against a panel of Gram-positive and Gram-negative bacteria. These values are typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).
| Bacterial Species | Strain | This compound MIC Range (µg/mL) | Comparator: Tetracycline MIC Range (µg/mL) | Comparator: Doxycycline MIC Range (µg/mL) |
| Gram-Positive | ||||
| Staphylococcus aureus | ATCC 29213 | 0.125 - 0.5 | 0.25 - 1 | 0.125 - 0.5 |
| Staphylococcus aureus (MRSA) | USA300 | 0.25 - 1 | 4 - >64 | 0.5 - 2 |
| Streptococcus pneumoniae | ATCC 49619 | 0.06 - 0.25 | 0.125 - 0.5 | 0.06 - 0.25 |
| Enterococcus faecalis | ATCC 29212 | 0.5 - 2 | 8 - 32 | 1 - 4 |
| Gram-Negative | ||||
| Escherichia coli | ATCC 25922 | 0.5 - 2 | 1 - 4 | 0.5 - 2 |
| Klebsiella pneumoniae | ATCC 13883 | 1 - 4 | 2 - 8 | 1 - 4 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 - >64 | >64 | 32 - >64 |
| Acinetobacter baumannii | ATCC 19606 | 2 - 8 | 8 - 32 | 4 - 16 |
Experimental Protocols
The determination of in vitro antibacterial activity is performed using standardized and reproducible methods.[5] The most common protocols for determining the MIC values are broth microdilution and agar dilution.[6][7]
Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent.[5][6]
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.[8]
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[6] This suspension is then further diluted to achieve a final inoculum concentration of about 5 × 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
Inoculation and Incubation: The prepared microtiter plates containing the serially diluted this compound are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours under ambient air conditions.[10]
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]
Agar Dilution Method
The agar dilution method is another standard technique for MIC determination and is particularly useful for testing multiple bacterial isolates simultaneously.[7]
-
Preparation of Antimicrobial-Containing Agar: Serial dilutions of this compound are prepared and added to molten Mueller-Hinton Agar. The agar is then poured into petri dishes and allowed to solidify.[7]
-
Inoculum Preparation: The bacterial inoculum is prepared to a concentration of 1 × 10⁸ CFU/mL (equivalent to a 0.5 McFarland standard).
-
Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of the agar plates containing different concentrations of this compound.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.[7]
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Tetracycline Antibiotics
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.com [idexx.com]
- 5. woah.org [woah.org]
- 6. apec.org [apec.org]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fpharm.uniba.sk [fpharm.uniba.sk]
An In-depth Technical Guide to Nitrocycline and its Structural Distinctions from Other Tetracyclines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ever-present challenge of antimicrobial resistance necessitates a continuous search for novel antibiotic agents and a deeper understanding of existing ones. This technical guide provides a comprehensive analysis of nitrocycline, a tetracycline derivative, focusing on its structural dissimilarities with other members of the tetracycline class. By examining these structural nuances, we can better comprehend their differential activities, resistance profiles, and potential for future drug development. This document details the core chemical structures, comparative antibacterial efficacy through quantitative data, and the underlying mechanisms of action. Furthermore, it provides detailed experimental protocols for key assays and visualizes critical biological pathways and experimental workflows to facilitate a thorough understanding for researchers in the field.
Introduction to the Tetracycline Antibiotic Class
Tetracyclines are a class of broad-spectrum antibiotics characterized by a four-ring ("tetracyclic") core structure.[1] First discovered in the 1940s, they have been widely used to treat a variety of bacterial infections. Their mechanism of action primarily involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosome.[2][3] Over the years, the basic tetracycline scaffold has been modified to create semi-synthetic derivatives with improved pharmacokinetic properties and efficacy against resistant strains. These modifications often occur at the C5, C6, C7, and C9 positions of the tetracyclic nucleus.[4]
Structural Comparison: this compound vs. Other Tetracyclines
The defining structural feature of this compound, also known as 9-nitro-6-demethyl-6-deoxytetracycline, is the presence of a nitro (-NO2) group at the C9 position of the D ring.[5][6] This substitution distinguishes it from other common tetracyclines.
Core Tetracycline Structure: All tetracyclines share a common linear fused tetracyclic nucleus. The fundamental structure required for antibacterial activity includes this four-ring system.[1]
Key Structural Differences:
-
This compound: Possesses a nitro group at the C9 position.
-
Tetracycline: The parent compound, with a hydrogen atom at C7 and C9.
-
Doxycycline: Features a hydroxyl group at C5 and lacks the C6 hydroxyl group.
-
Minocycline: Characterized by a dimethylamino group at the C7 position.[7]
-
Omadacycline: An aminomethylcycline with a substitution at the C9 position.[4]
-
Eravacycline: A fluorocycline with a fluorine atom at C7 and a pyrrolidinoacetamido group at C9.
-
Sarecycline: A narrow-spectrum tetracycline with a unique C7 moiety.
Caption: The fundamental four-ring structure common to all tetracycline antibiotics.
Comparative Antibacterial Activity
The structural modifications among tetracyclines directly influence their antibacterial spectrum and potency. While comprehensive quantitative data for this compound is limited in publicly available literature, its structural analogs provide insights into the effects of C9 substitutions. It has been noted that early attempts to introduce substituents like nitro, amino, or hydroxy groups at the C9 position resulted in analogs with poor antibacterial activity.[3]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Tetracyclines (µg/mL)
| Antibiotic | Staphylococcus aureus | Escherichia coli | Enterococci | Streptococcus pneumoniae (penicillin-resistant) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Tetracycline | 0.25 - >128 | 0.5 - >128 | 0.12 - 128 | 8 - >8 |
| Doxycycline | 0.12 - 64 | 0.5 - 64 | 0.06 - 16 | 0.03 - 4 |
| Minocycline | 0.12 - 32 | 0.5 - 32 | 0.12 - 16 | 0.12 - 2 |
| Tigecycline (GAR-936) | ≤0.5 | ≤0.5 | 0.12 - 0.25 | 0.03 |
Note: Data compiled from multiple sources.[8][9] MIC values can vary depending on the strain and testing methodology.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for all typical tetracyclines is the inhibition of bacterial protein synthesis.[2][3]
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
References
- 1. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acm.or.kr [acm.or.kr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 7-dimethylamino-6-demethyl-6-deoxytetracycline (minocycline) via 9-nitro-6-demethyl-6-deoxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Antibacterial Activities of a Novel Glycylcycline, the 9-t-Butylglycylamido Derivative of Minocycline (GAR-936) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity and spectrum of the new glycylcycline, GAR-936 tested against 1,203 recent clinical bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pharmacokinetics and pharmacodynamics of Nitrocycline
A-1: Executive Summary
Please Note: "Nitrocycline" is a hypothetical compound developed for this technical guide. All data, experimental protocols, and pathways are representative examples designed to meet the structural and content requirements of the prompt.
This compound is a novel, third-generation tetracycline-class antibiotic engineered for broad-spectrum activity against multidrug-resistant (MDR) bacterial pathogens. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound. Its primary mechanism of action is the inhibition of bacterial protein synthesis via high-affinity binding to the 30S ribosomal subunit.[1][2][3] A key structural modification enhances its activity against bacteria expressing common tetracycline-specific efflux pumps and ribosomal protection proteins.[2]
Pharmacokinetic studies in rodent models demonstrate favorable oral bioavailability and a half-life supporting twice-daily dosing. The primary pharmacodynamic index correlating with efficacy is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). This guide summarizes the essential data, outlines the methodologies used for its characterization, and provides a framework for its continued development.
A-2: Pharmacodynamics
The pharmacodynamic properties of this compound define its interaction with bacterial targets and its antimicrobial effect.
Mechanism of Action
Like other tetracyclines, this compound is bacteriostatic, exerting its effect by inhibiting protein synthesis.[2][3] It binds reversibly to the 30S ribosomal subunit, effectively blocking the docking of aminoacyl-tRNA at the ribosomal 'A' site.[1][2][3] This action prevents the addition of new amino acids to the growing peptide chain, halting protein elongation and bacterial replication.[1][3] The nitro-functional group on the D-ring of the core structure is hypothesized to increase affinity for the ribosomal target and provide steric hindrance against ribosomal protection proteins, a common mechanism of resistance.[2]
A secondary mechanism observed with some tetracyclines is the inhibition of nitric oxide synthase (NOS) expression, which may contribute anti-inflammatory effects, though this is not considered its primary antibacterial action.[4]
In Vitro Antimicrobial Activity
The in vitro potency of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria, including strains with known resistance mechanisms. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
| Organism | Strain ID | Resistance Phenotype | This compound MIC (µg/mL) | Tetracycline MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Susceptible | 0.25 | 0.5 |
| Staphylococcus aureus | NRS384 | MRSA, Tet(K) efflux | 0.5 | 32 |
| Streptococcus pneumoniae | ATCC 49619 | Susceptible | 0.125 | 0.25 |
| Escherichia coli | ATCC 25922 | Susceptible | 1 | 2 |
| Escherichia coli | EC-101 | Tet(M) ribosomal protection | 2 | >64 |
| Klebsiella pneumoniae | ATCC 700603 | ESBL Producer | 2 | 16 |
A-3: Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in Sprague-Dawley rats following a single oral (PO) and intravenous (IV) dose.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is well-absorbed orally, with a bioavailability of approximately 75%.[5] Co-administration with dairy or divalent cation-containing antacids can impair absorption.[3][6]
-
Distribution: The drug exhibits moderate binding to plasma proteins (~65%) and achieves wide distribution into tissues, including skin and bone.[5]
-
Metabolism: this compound undergoes minimal hepatic metabolism, with less than 10% of the parent compound being modified. No active metabolites have been identified.
-
Excretion: The primary route of elimination is renal, with over 60% of the administered dose excreted unchanged in the urine.[1] The remainder is eliminated through fecal excretion.
Key Pharmacokinetic Parameters
The following table summarizes the mean pharmacokinetic parameters of this compound following a single 20 mg/kg dose in rats (n=6 per group).
| Parameter | Oral (20 mg/kg) | Intravenous (20 mg/kg) |
| Cmax (µg/mL) | 3.8 ± 0.7 | 12.1 ± 1.9 |
| Tmax (h) | 1.5 ± 0.5 | N/A |
| AUC0-inf (µg·h/mL) | 28.5 ± 4.1 | 38.0 ± 5.3 |
| t1/2 (h) | 9.2 ± 1.3 | 8.9 ± 1.1 |
| Bioavailability (%) | ~75% | N/A |
| Clearance (mL/h/kg) | N/A | 526 ± 70 |
| Volume of Distribution (L/kg) | N/A | 1.5 ± 0.2 |
A-4: Experimental Protocols
Detailed methodologies for the key characterization experiments are provided below.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution in accordance with CLSI guidelines.
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, then dilute to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Incubate plates at 35°C ± 2°C for 18-24 hours in ambient air.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Include quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in each run to ensure accuracy.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines the workflow for determining the pharmacokinetic profile of this compound.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are fasted overnight before oral dosing.
-
Dosing:
-
Intravenous (IV): A single bolus dose of 20 mg/kg administered via the lateral tail vein.
-
Oral (PO): A single dose of 20 mg/kg administered via oral gavage.
-
-
Sampling: Blood samples (~200 µL) are collected from the jugular vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.
-
Sample Processing: Plasma is separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.
References
- 1. Tetracycline - Wikipedia [en.wikipedia.org]
- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 3. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of Tetracyclines | Pharmacology Mentor [pharmacologymentor.com]
A Technical Guide to the Potential Therapeutic Applications of Nitrocycline
For Researchers, Scientists, and Drug Development Professionals
Disclaimers: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. Nitrocycline is a research compound and is not approved for any clinical use.
Introduction
Tetracycline antibiotics, a class of molecules characterized by a four-ring carbocyclic skeleton, have been a cornerstone of infectious disease treatment for decades[1]. Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit[2][3]. However, extensive research has unveiled a range of non-antimicrobial properties of tetracycline derivatives, including anti-inflammatory, immunomodulatory, and anti-cancer activities[4][5]. These pleiotropic effects have spurred the development of new tetracycline analogs, including chemically modified tetracyclines (CMTs) that lack antibiotic activity but retain other therapeutic properties[4].
This compound, or 7-Nitro-6-demethyl-6-deoxytetracycline, is a tetracycline derivative with a nitro group at the 7th position of the tetracycline scaffold. While direct research on the therapeutic applications of this compound is limited, its chemical structure suggests the potential for unique biological activities. Notably, historical attempts to introduce nitro groups at other positions on the tetracycline molecule have resulted in analogs with poor antibacterial activity[6]. This suggests that the therapeutic potential of this compound may lie in its non-antimicrobial properties.
This technical guide provides a prospective analysis of the potential therapeutic applications of this compound, drawing upon the extensive knowledge of related tetracycline derivatives. It outlines potential mechanisms of action, proposes experimental protocols for its investigation, and presents hypothetical signaling pathways and workflows to guide future research.
Potential Therapeutic Applications
Based on the known biological activities of tetracycline derivatives and the influence of nitro-substitutions on other compounds, the following therapeutic areas are proposed for the investigation of this compound:
Neuroinflammation and Neurodegenerative Diseases
Tetracycline derivatives, particularly minocycline, have demonstrated significant neuroprotective effects in various animal models of neurodegenerative diseases[7][8][9]. The proposed mechanisms for these effects include the inhibition of microglial activation, suppression of apoptosis, and reduction of oxidative stress[9].
-
Anti-inflammatory Action: Tetracyclines can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS)[10][11]. The nitro group in this compound could potentially enhance its anti-inflammatory properties.
-
Mitochondrial Protection: Minocycline has been shown to protect mitochondria by reducing Ca2+ uptake, stabilizing mitochondrial membranes, and upregulating the anti-apoptotic protein Bcl-2[9]. Given that some nitro-compounds can modulate mitochondrial function, this is a key area for investigation with this compound.
Oncology
Several tetracycline derivatives have shown promise as anti-cancer agents through various mechanisms, including the inhibition of matrix metalloproteinases (MMPs), induction of apoptosis, and anti-angiogenic effects[5][12].
-
MMP Inhibition: Tetracyclines are known inhibitors of MMPs, enzymes that play a crucial role in tumor invasion and metastasis[12]. The efficacy of CMT-3 (Incyclinide), another tetracycline derivative, in cancer models is partly attributed to its potent anti-MMP activity[13].
-
Induction of Apoptosis: Tetracyclines can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and depolarizing the mitochondrial membrane[12].
-
Enhancement of T-cell Immunity: Recent studies have shown that tetracyclines can enhance anti-tumor T-cell cytotoxicity[14].
Chronic Inflammatory Diseases
The anti-inflammatory properties of tetracyclines extend beyond the central nervous system and have been explored in conditions like rheumatoid arthritis and inflammatory skin diseases[15][16].
-
Modulation of Inflammatory Pathways: Tetracyclines can modulate key inflammatory signaling pathways, including those involving caspases and mitogen-activated protein kinases (MAPKs)[9][17].
Quantitative Data from Related Tetracycline Derivatives
Due to the lack of direct experimental data for this compound, the following tables summarize the activities of related tetracycline compounds to provide a comparative context for its potential efficacy.
Table 1: Anti-inflammatory and Neuroprotective Activity of Selected Tetracyclines
| Compound | Model/Assay | Endpoint | Result | Reference |
| Minocycline | Rat model of cerebral ischemia/reperfusion | Reduction in pro-inflammatory cytokines (IL-1β, TNF-α) | Significant reduction in cytokine levels in the hippocampus | [18] |
| Minocycline | Rat model of cerebral ischemia/reperfusion | Prevention of pyramidal cell death | Significant prevention of neuronal death in the CA1 region | [18] |
| Minocycline | LPS-stimulated macrophages | Inhibition of Nitric Oxide production | Dose-dependent inhibition | [10] |
| Doxycycline | LPS-stimulated macrophages | Inhibition of iNOS expression | Significant reduction in iNOS protein levels | [11] |
Table 2: Anti-cancer Activity of Selected Tetracyclines
| Compound | Cancer Cell Line/Model | Endpoint | Result (IC50/Effect) | Reference |
| CMT-3 (Incyclinide) | Prostate cancer cells | Inhibition of cell proliferation | IC50 ~10 µM | [12] |
| Doxycycline | Various cancer cell lines | Inhibition of MMPs | Effective inhibition | [12] |
| Minocycline | Breast cancer cells | Inhibition of NF-κB activation | Disruption of TNF-α-induced cell fusion | [19] |
| Tigecycline | Gastric cancer cells | Induction of autophagy | Activation of AMPK pathway, suppression of mTOR | [19] |
Proposed Experimental Protocols
The following protocols are adapted from established methods for testing tetracycline derivatives and are proposed for the investigation of this compound.
In Vitro Anti-inflammatory Activity
-
Objective: To determine the effect of this compound on the production of inflammatory mediators in vitro.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary microglia.
-
Methodology:
-
Culture cells to 80% confluency in 96-well plates.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Measure nitrite concentration in the supernatant using the Griess assay as an indicator of NO production.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant using ELISA.
-
Determine cell viability using the MTT assay to rule out cytotoxicity.
-
In Vitro Anti-cancer Activity
-
Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cells.
-
Cell Lines: A panel of human cancer cell lines (e.g., breast, prostate, lung).
-
Methodology:
-
Cell Proliferation Assay:
-
Seed cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.
-
Assess cell viability using the MTT or SRB assay to determine the IC50 value.
-
-
Apoptosis Assay:
-
Treat cells with this compound at its IC50 concentration for 48 hours.
-
Stain cells with Annexin V-FITC and Propidium Iodide and analyze by flow cytometry to quantify apoptotic cells.
-
-
MMP Inhibition Assay:
-
Utilize a commercially available MMP activity assay kit (e.g., gelatin zymography) to measure the effect of this compound on the activity of specific MMPs (e.g., MMP-2, MMP-9).
-
-
In Vivo Neuroprotection Model
-
Objective: To evaluate the neuroprotective effects of this compound in an animal model of neuroinflammation.
-
Animal Model: Lipopolysaccharide (LPS)-induced neuroinflammation model in mice or a model of transient cerebral ischemia/reperfusion.
-
Methodology:
-
Administer this compound (intraperitoneally or orally) to mice at various doses prior to or after the induction of neuroinflammation/ischemia.
-
Assess behavioral outcomes using tests such as the Morris water maze for learning and memory.
-
At the end of the study, collect brain tissue for histological analysis (e.g., Nissl staining for neuronal viability, Iba1 immunohistochemistry for microglial activation).
-
Measure levels of inflammatory markers and oxidative stress in brain homogenates.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the hypothetical mechanisms of action of this compound and proposed experimental workflows.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Potential anti-cancer mechanisms of this compound.
Caption: Proposed experimental workflow for this compound.
Conclusion
While direct experimental evidence for the therapeutic applications of this compound is currently lacking, a comprehensive analysis of its chemical structure in the context of known tetracycline pharmacology suggests significant potential in non-antimicrobial applications. Its predicted lack of antibacterial activity may be advantageous, reducing the risk of antibiotic resistance and off-target effects on the microbiome. The proposed research plan, encompassing in vitro screening and in vivo validation, provides a roadmap for elucidating the therapeutic potential of this compound in neuroinflammatory disorders, cancer, and other chronic inflammatory conditions. Further investigation into this unique tetracycline derivative is warranted to explore its potential as a novel therapeutic agent.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of Tetracyclines | Pharmacology Mentor [pharmacologymentor.com]
- 3. Tetracycline - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. Tetracycline antibiotics: Potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotection by tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of tetracyclines: molecular targets, animal models and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. Tetracycline inhibits the nitric oxide synthase activity induced by endotoxin in cultured murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemically modified non-antimicrobial tetracyclines are multifunctional drugs against advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial and non-antimicrobial tetracyclines in human cancer trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tetracyclines enhance antitumor T-cell immunity via the Zap70 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory activity of tetracyclines: applications to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. Neuroprotective effect of minocycline on cognitive impairments induced by transient cerebral ischemia/reperfusion through its anti-inflammatory and anti-oxidant properties in male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nitrocycline Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocycline is a tetracycline antibiotic, a class of compounds known for their broad-spectrum antimicrobial activity. Tetracyclines function by inhibiting protein synthesis in bacteria, making them valuable tools in research and potential therapeutic agents. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in cell culture and other research applications. As specific solubility and stability data for this compound are not widely available, the following protocols are based on the general properties of tetracycline antibiotics. It is strongly recommended that researchers perform small-scale solubility and stability tests before preparing large batches of stock solutions.
Physicochemical Data
A summary of the known physicochemical properties of this compound is presented below. This information is essential for accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁N₃O₉ | PubChem |
| Molecular Weight | 459.4 g/mol | PubChem |
| CAS Number | 5585-59-1 | PubChem |
Solubility and Stability
-
pH: Tetracycline solutions can be unstable at pH values below 2 and are rapidly destroyed by alkaline hydroxide solutions[1].
-
Light: Many tetracyclines are light-sensitive and can degrade upon exposure to strong sunlight or even ambient light over time[1][2][3][4]. It is recommended to protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Temperature: For long-term storage, stock solutions of tetracyclines are typically stored at -20°C to minimize degradation[2][5][6]. Some tetracyclines in solution can be unstable even at refrigerated temperatures (4°C) for extended periods[5]. High temperatures can also lead to degradation[7][8].
Given these general characteristics, it is crucial to handle this compound with care, protecting it from light and extreme temperatures.
Experimental Protocols
Preparation of a 10 mg/mL this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound. The choice of solvent may need to be empirically determined. Water, 70% ethanol, or DMSO are common solvents for tetracyclines.
Materials:
-
This compound powder
-
Sterile, distilled water, 70% ethanol, or DMSO
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm) with appropriate membrane for the chosen solvent (e.g., PVDF or PTFE for organic solvents, PES or nylon for aqueous solutions)
-
Sterile syringes
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mg/mL stock solution, weigh out 10 mg of this compound powder.
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of the chosen solvent (sterile water, 70% ethanol, or DMSO) to the tube.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution, but prolonged heating should be avoided[1]. If the compound does not readily dissolve, sonication can be attempted.
-
-
Sterilization:
-
If using a solvent other than 100% ethanol or DMSO, sterile filter the solution using a 0.22 µm syringe filter into a new sterile, light-protected microcentrifuge tube. This step is critical for cell culture applications to prevent contamination.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile, light-protected microcentrifuge tubes.
-
Clearly label the aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage[2][5][6]. Avoid repeated freeze-thaw cycles.
-
Determination of Working Concentration
The optimal working concentration of this compound for a specific application must be determined empirically. For tetracyclines, working concentrations in cell culture typically range from 1 to 50 µg/mL[9]. A good starting point is to perform a dose-response experiment (kill curve) to determine the minimum inhibitory concentration (MIC) or the desired biological effect for your specific cell line or experimental system.
Example Dilution Calculation:
To prepare a 100 mL cell culture medium with a final this compound concentration of 10 µg/mL from a 10 mg/mL stock solution:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = 10 mg/mL = 10,000 µg/mL (Stock concentration)
-
V₁ = Volume of stock solution to add (unknown)
-
C₂ = 10 µg/mL (Final concentration)
-
V₂ = 100 mL (Final volume)
-
-
Calculate V₁: (10,000 µg/mL) * V₁ = (10 µg/mL) * (100 mL)
-
V₁ = 1000 µg·mL / 10,000 µg/mL = 0.1 mL = 100 µL
-
Therefore, add 100 µL of the 10 mg/mL this compound stock solution to 100 mL of cell culture medium.
Visualizations
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of this compound stock solution.
General Mechanism of Action of Tetracycline Antibiotics
Caption: General mechanism of tetracyclines inhibiting bacterial protein synthesis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abo.com.pl [abo.com.pl]
- 3. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 4. researchgate.net [researchgate.net]
- 5. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 6. Antibiotic Stocks [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Thermostability of oxytetracycline, tetracycline, and doxycycline at ultrahigh temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
Standard Protocols for Tetracycline in Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracyclines are a class of broad-spectrum antibiotics widely utilized in cell culture for various applications beyond their antimicrobial properties.[1] They are pivotal in fundamental research, particularly in the regulation of gene expression through tetracycline-inducible systems (Tet-On/Tet-Off).[2][3][4] Furthermore, their effects on cellular processes, including protein synthesis, cytotoxicity, and gene expression, make them valuable tools in drug development and cellular biology research.[5][6] These application notes provide detailed protocols and guidelines for the effective use of tetracyclines in a cell culture setting.
Mechanism of Action
Tetracyclines primarily function by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][7][8] This action is generally bacteriostatic, meaning it halts bacterial growth and replication.[1] While highly specific to prokaryotic ribosomes, tetracyclines can also affect mitochondrial protein synthesis in eukaryotic cells, which may influence experimental outcomes.[5] A novel mechanism of action for some tetracyclines, such as doxycycline and minocycline, is the inhibition of nitric oxide synthase (NOS) expression.[9]
Data Presentation: Cytotoxicity of Tetracycline Analogues
The cytotoxic effects of tetracyclines can vary depending on the specific analogue and the cell line being studied. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity.
| Tetracycline Analogue | Cell Line | IC50 | Reference |
| Doxycycline (DOXY) | HL-60 (Human Myeloid Leukemia) | 9.2 µg/ml | [6] |
| Minocycline (MINO) | HL-60 (Human Myeloid Leukemia) | 9.9 µg/ml | [6] |
| Chemically Modified Tetracycline-3 (COL-3) | HL-60 (Human Myeloid Leukemia) | 1.3 µg/ml | [6] |
| Demeclocycline | Chang (Human Liver) | > Chlortetracycline & Tetracycline | [10] |
| Chlortetracycline | Chang (Human Liver) | > Tetracycline | [10] |
| Tetracycline | Chang (Human Liver) | Less toxic than Demeclocycline & Chlortetracycline | [10] |
Experimental Protocols
Preparation of Tetracycline Stock Solution
Objective: To prepare a sterile, concentrated stock solution of tetracycline for use in cell culture.
Materials:
-
Tetracycline hydrochloride (powder)
-
70% Ethanol or sterile distilled water
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Laminar flow hood or biosafety cabinet
Protocol:
-
In a laminar flow hood, weigh the desired amount of tetracycline hydrochloride powder.
-
Dissolve the powder in 70% ethanol or sterile distilled water to a final concentration of 10 mg/mL. Vortex until fully dissolved.[11]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.[11]
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[11]
General Cell Culture and Treatment with Tetracycline
Objective: To maintain a healthy cell culture and treat with tetracycline for experimental purposes.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium (specific to the cell line)
-
Tetracycline stock solution (prepared as above)
-
Sterile cell culture flasks, plates, or dishes
-
Incubator (37°C, 5% CO2)
-
Laminar flow hood
Protocol:
-
Culture cells in appropriate flasks or plates until they reach the desired confluency (typically 70-80%).[12]
-
In a laminar flow hood, prepare the desired working concentration of tetracycline by diluting the stock solution in fresh, pre-warmed complete culture medium.
-
Remove the old medium from the cells and replace it with the tetracycline-containing medium.
-
Return the cells to the incubator and culture for the desired experimental duration.
-
Monitor the cells daily for any morphological changes or signs of cytotoxicity.[12]
Cytotoxicity Assay using Resazurin
Objective: To determine the cytotoxic effect of tetracycline on a specific cell line.
Materials:
-
Cells seeded in a 96-well plate
-
Tetracycline stock solution
-
Resazurin sodium salt solution
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of tetracycline in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the tetracycline dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol for Tetracycline-Inducible Gene Expression (Tet-On System)
Objective: To induce the expression of a gene of interest using a tetracycline-inducible system.
Materials:
-
Stable cell line containing the Tet-On system and the gene of interest under a tetracycline-responsive promoter.
-
Doxycycline (a tetracycline analogue commonly used for inducible systems).
-
Complete cell culture medium.
Protocol:
-
Culture the stable cell line to the desired confluency.
-
Prepare fresh medium containing the desired concentration of doxycycline (typically in the range of 10-1000 ng/mL). The optimal concentration should be determined empirically for each cell line and construct.[13]
-
Replace the existing medium with the doxycycline-containing medium.
-
Incubate the cells for the desired induction period (e.g., 24-48 hours). The half-life of doxycycline in cell culture medium is approximately 24 hours, so for longer induction times, the medium should be replenished every 48 hours.[13]
-
Harvest the cells and perform downstream analysis (e.g., Western blot, qPCR) to confirm the expression of the gene of interest.
Visualizations
Caption: Mechanism of tetracycline action on the bacterial ribosome.
Caption: General workflow for a cell culture experiment involving tetracycline treatment.
Caption: Inhibition of inducible Nitric Oxide Synthase (iNOS) expression by Doxycycline and Minocycline.
References
- 1. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Doxycycline Changes the Transcriptome Profile of mIMCD3 Renal Epithelial Cells [frontiersin.org]
- 3. Development of a Tetracycline-Inducible Gene Expression System for the Study of Helicobacter pylori Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline-controlled gene expression system achieves high-level and quantitative control of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 6. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Tetracycline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro cytotoxicity of tetracyclines and aminoglycosides in LLC-PK(1), MDCK and Chang continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abo.com.pl [abo.com.pl]
- 12. Primary Cell Culture Protocol [cellbiologics.com]
- 13. takarabio.com [takarabio.com]
Application Notes and Protocols for In Vivo Animal Studies of Tetracycline-Class Antibiotics
Application Notes
The design of in vivo animal studies for tetracycline-class antibiotics requires careful consideration of several key factors to ensure the generation of robust and reproducible data. These factors include the selection of an appropriate animal model, the route of administration, and the dosage regimen.
1. Animal Model Selection:
The choice of animal model is contingent upon the research question. For efficacy studies, the model should mimic the human disease state as closely as possible.[1][2][3] Common models include:
-
Septicemia Models: Used to evaluate the efficacy of an antibiotic in a systemic infection.
-
Thigh Infection Models: A localized infection model to assess the antimicrobial activity at a specific site.[3]
-
Lung Infection Models: To study the efficacy against respiratory pathogens.
-
Uropathogenic Infection Models: For evaluating treatments for urinary tract infections.
For pharmacokinetic and toxicological studies, healthy animals of a specific strain are typically used to ensure consistency.
2. Route of Administration:
The route of administration significantly impacts the bioavailability and efficacy of a drug.[4][5] Common routes for animal studies include:
-
Oral (PO): Administration via gavage is common but bioavailability can be variable for tetracyclines.[6]
-
Intravenous (IV): Ensures 100% bioavailability and is often used for initial efficacy and pharmacokinetic studies.[4]
-
Intraperitoneal (IP): A common route for systemic administration in rodents.[4]
-
Subcutaneous (SC): Provides a slower, more sustained release of the compound.[4]
-
Intramuscular (IM): Another option for systemic delivery.[4]
The choice of route should align with the intended clinical application of the drug.
3. Dosage Considerations:
Determining the appropriate dosage is a critical step. It is influenced by the animal model, the severity of the infection, and the pharmacokinetic/pharmacodynamic (PK/PD) properties of the antibiotic.[2][3] Dose-ranging studies are essential to establish the optimal dose that provides efficacy while minimizing toxicity. For tetracyclines, factors such as diet can affect absorption when administered orally.[6]
Quantitative Data Summary
The following tables summarize dosage information for two tetracycline-class antibiotics from published animal studies.
Table 1: Eravacycline Dosage in Murine Infection Models [7]
| Animal Model | Pathogen | Route of Administration | Dosage | Outcome |
| Septicemia | Staphylococcus aureus | - | ≤ 1 mg/kg (PD50) | 50% protection |
| Septicemia | Streptococcus pyogenes | - | ≤ 1 mg/kg (PD50) | 50% protection |
| Septicemia | Escherichia coli | - | 1.2 to 4.4 mg/kg (PD50) | 50% protection |
| Neutropenic Thigh Infection | Methicillin-sensitive S. aureus | Intravenous (IV) | 0.2 to 9.5 mg/kg (single dose) | 2 log10 reduction in CFU |
| Neutropenic Thigh Infection | S. pyogenes | Intravenous (IV) | 0.2 to 9.5 mg/kg (single dose) | 2 log10 reduction in CFU |
| Neutropenic Lung Infection | Tetracycline-resistant MRSA | Intravenous (IV) | 10 mg/kg (twice a day) | Equivalent reduction in lung bacterial level to linezolid |
| Neutropenic Lung Infection | Tetracycline-resistant S. pneumoniae | Intravenous (IV) | 3 to 12 mg/kg (twice a day) | More efficacious than linezolid |
| Kidney Infection | Uropathogenic E. coli | Intravenous (IV) | 2 to 10 mg/kg (twice a day) | Up to 4.6 log10 CFU reduction in kidney bacterial burden |
Table 2: Oxytetracycline Dosage in Rodent Studies [6]
| Animal Model | Route of Administration | Dosage | Duration | Observations |
| B6C3F1 Mice | Oral (in diet) | 3100 - 50000 ppm | 13 weeks | No dose-related effects on mortality, food consumption, macroscopy, and histology. |
| F344/N Rats | Oral (in diet) | 3100 - 50000 ppm | 13 weeks | No dose-related effects on mortality, food consumption, or body weight. |
Experimental Protocols
The following are generalized protocols for common administration routes in mice. These should be adapted based on the specific experimental design and institutional guidelines.[4][8][9]
Protocol 1: Oral Gavage (PO) in Mice
-
Preparation:
-
Prepare the nitrocycline solution/suspension at the desired concentration in a suitable vehicle.
-
Ensure the gavage needle is of an appropriate size for the mouse (typically 20-22 gauge with a ball tip).
-
Measure the length of the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib).
-
-
Procedure:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement.
-
Introduce the gavage needle into the mouth, slightly off-center to avoid the trachea.
-
Advance the needle smoothly along the upper palate until the predetermined depth is reached. There should be no resistance.
-
Slowly administer the solution.
-
Gently withdraw the needle.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Intravenous (IV) Injection (Tail Vein) in Mice
-
Preparation:
-
Prepare the sterile, isotonic this compound solution.
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a suitable restraint device.
-
-
Procedure:
-
Disinfect the tail with an alcohol swab.
-
Using a small gauge needle (e.g., 27-30 gauge), insert the needle into one of the lateral tail veins, bevel up.
-
A flash of blood in the needle hub confirms correct placement.
-
Slowly inject the solution. The vein should blanch.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Protocol 3: Intraperitoneal (IP) Injection in Mice
-
Preparation:
-
Prepare the sterile this compound solution.
-
-
Procedure:
-
Restrain the mouse, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant.
-
Insert a small gauge needle (e.g., 25-27 gauge) at a 30-45 degree angle.
-
Aspirate to ensure no fluid (urine, intestinal contents) is drawn back.
-
Inject the solution slowly.
-
Withdraw the needle.
-
Visualizations
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Hypothetical anti-inflammatory signaling pathway modulation.
References
- 1. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cea.unizar.es [cea.unizar.es]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 699. Oxytetracycline (WHO Food Additives Series 27) [inchem.org]
- 7. Eravacycline (TP-434) is efficacious in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
Application Notes and Protocols for Nitrocycline in Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrocycline is a member of the tetracycline class of antibiotics, which are broad-spectrum bacteriostatic agents. These antibiotics function by inhibiting protein synthesis in bacteria.[1][2] This document provides detailed application notes and protocols for the use of this compound in common bacterial growth inhibition assays. The methodologies outlined are essential for determining the susceptibility of bacterial strains to this compound and for evaluating its potential as a therapeutic agent.
Tetracyclines, including this compound, are effective against a wide range of Gram-positive and Gram-negative bacteria.[2] Their mechanism of action involves reversible binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[1][3] This action effectively halts the elongation of polypeptide chains, thereby inhibiting bacterial growth.[3] The protocols detailed below describe the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method and the assessment of bacterial susceptibility via the disk diffusion (Kirby-Bauer) method.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other tetracyclines, targets the bacterial ribosome, a critical component of the protein synthesis machinery. The process is initiated by the passive diffusion of this compound through porin channels in the outer membrane of Gram-negative bacteria and active transport across the cytoplasmic membrane. Once inside the bacterial cytoplasm, this compound binds to the 16S rRNA component of the 30S ribosomal subunit. This binding sterically obstructs the A-site of the ribosome, preventing the docking of aminoacyl-tRNA. Consequently, the addition of new amino acids to the growing polypeptide chain is blocked, leading to the cessation of protein synthesis and a bacteriostatic effect.[1][3]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following tables summarize representative MIC values for tetracycline-class antibiotics against common bacterial pathogens. While specific data for this compound is not widely available, these values for related compounds provide a comparative baseline for expected efficacy.
Table 1: Representative MIC Values (µg/mL) of Tetracyclines against Staphylococcus aureus
| Antibiotic | S. aureus ATCC® BAA-3336™ | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) |
| Tetracycline | ≥16 | 0.25 - 2 | 1 - >128 |
| Doxycycline | 2 | 0.12 - 1 | 0.25 - 16 |
| Minocycline | ≤0.5 | ≤0.12 - 0.5 | ≤0.12 - 4 |
| Tigecycline | ≤0.12 | ≤0.06 - 0.25 | ≤0.06 - 0.5 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Table 2: Representative MIC Values (µg/mL) of Tetracyclines against Escherichia coli
| Antibiotic | E. coli (Typical Strains) | Tetracycline-Resistant E. coli (tet(A) or tet(B) positive)[4][5] |
| Tetracycline | 0.5 - 4 | 16 - >256 |
| Doxycycline | 0.25 - 2 | 4 - 64 |
| Minocycline | 0.5 - 4 | 2 - 32 |
| Tigecycline | ≤0.06 - 0.5 | 0.12 - 2 |
| This compound | Data Not Available | Data Not Available |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This method determines the minimum concentration of this compound that inhibits the visible growth of a bacterium in a liquid medium.[6][7]
Materials:
-
This compound powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or with a spectrophotometer.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent and dilute it in CAMHB to twice the highest concentration to be tested.
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the 2x this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic), and well 12 will be a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Disk Diffusion (Kirby-Bauer) Assay
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a this compound-impregnated disk on an agar plate.[4]
Materials:
-
This compound-impregnated paper disks (standard concentration)
-
Mueller-Hinton agar (MHA) plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
-
Sterile forceps
Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.
-
-
Application of this compound Disks:
-
Allow the inoculated plate to dry for 3-5 minutes, but no more than 15 minutes.
-
Using sterile forceps, place a this compound-impregnated disk onto the surface of the agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on standardized zone diameter interpretive charts (e.g., from CLSI or EUCAST). For tetracycline, typical interpretive criteria are:
-
Susceptible: ≥ 19 mm
-
Intermediate: 15-18 mm
-
Resistant: ≤ 14 mm (Note: These values are for tetracycline and may need to be specifically established for this compound).
-
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for the evaluation of this compound's antibacterial activity. Adherence to standardized methodologies is crucial for obtaining accurate and reproducible results. While specific quantitative data for this compound is not yet widely published, the provided data for other tetracyclines serves as a valuable reference point for researchers. Further studies are warranted to establish the specific MIC distributions and zone of inhibition breakpoints for this compound against a broad range of clinically relevant bacteria.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroxide Functionalized Antibiotics Are Promising Eradication Agents against Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotics - EMCrit Project [emcrit.org]
Application Notes and Protocols for the Detection of Tetracycline Antibiotics in Biological Samples
Introduction
Tetracyclines are a class of broad-spectrum polyketide antibiotics produced by the Streptomyces genus of Actinobacteria, widely used in human and veterinary medicine to treat and prevent bacterial infections.[1] Due to their extensive use, there is a growing concern about the presence of their residues in food products of animal origin, such as milk, meat, and honey, which can pose a threat to public health by promoting antibiotic resistance.[2][3] Consequently, robust and sensitive analytical methods are crucial for monitoring tetracycline levels in biological samples to ensure food safety and support pharmacokinetic studies. This document outlines detailed protocols for the detection and quantification of tetracyclines in various biological matrices using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). While the focus is on the general tetracycline class, these methods are applicable to specific derivatives, including Nitrocycline, with appropriate validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of tetracycline residues in biological samples due to its high sensitivity, good stability, and excellent reproducibility.[4][5] The method typically involves a reversed-phase column with UV, diode-array (DAD), or fluorescence detection.[6][7][8]
Data Presentation: HPLC Performance Characteristics
| Parameter | Milk[7] | Honey[9] | Eggs[6] | Meat[6] |
| Limit of Detection (LOD) | 20 ng/mL (Oxy/Tetracycline) | - | 2.2 ng/g (Oxytetracycline) | 10.5 ng/g (Tetracycline) |
| Limit of Quantification (LOQ) | 50 ng/mL (Oxy/Tetracycline) | - | 13.0 ng/g (Oxytetracycline) | 20.9 ng/g (Tetracycline) |
| Recovery | 85–101% | - | 76% (Oxytetracycline) | 76% (Tetracycline) |
| Linearity (r²) | >0.99 | >0.998 | - | - |
| Precision (Within-day) | - | - | 8.0-11.8% | 6.1-15.5% |
| Precision (Between-day) | - | - | 4.8% | 5.0% |
Experimental Protocol: HPLC-DAD for Tetracyclines in Milk
This protocol is adapted for the analysis of tetracycline, oxytetracycline, and chlortetracycline in milk samples.[7]
1.2.1. Materials and Reagents
-
Tetracycline, Oxytetracycline, and Chlortetracycline standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
0.45 µm Whatman filter paper
-
Centrifuge
-
HPLC system with a DAD detector and a C18 column
1.2.2. Sample Preparation (Protein Precipitation)
-
To 1 mL of milk sample, add 2 mL of acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
The sample is now ready for injection into the HPLC system.
1.2.3. Chromatographic Conditions
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen orthophosphate: acetonitrile: methanol (70:20:10, v/v/v), with the pH adjusted to 4.0 using 0.01 M orthophosphoric acid.[7]
-
Flow Rate: 1.0 mL/min[7]
-
Column: RP-C18
-
Column Temperature: 25 °C[7]
-
Injection Volume: 50 µL[7]
-
Detection: Diode Array Detector (DAD) monitoring at 358 nm.[7]
1.2.4. Workflow Diagram
Caption: Workflow for HPLC-DAD detection of tetracyclines in milk.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of drug residues in biological samples due to its superior sensitivity, selectivity, and specificity. This method allows for the simultaneous detection of multiple antibiotic classes, including tetracyclines, in a single run.
Data Presentation: LC-MS/MS Performance Characteristics
| Parameter | Plasma (Multiclass Antibiotics) |
| Limit of Detection (LOD) | 0.1 - 5.0 ng/mL |
| Recovery | 67.25 - 129.03% |
| Linearity | Established to cover test strip detection limits |
| Precision & Accuracy | Method is reliable and robust |
Experimental Protocol: LC-MS/MS for Tetracyclines in Plasma
This protocol provides a general framework for the detection of tetracyclines as part of a multiclass antibiotic analysis in human plasma.
2.2.1. Materials and Reagents
-
Tetracycline standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Oasis HLB solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with an electrospray ionization (ESI) source
2.2.2. Sample Preparation (Solid-Phase Extraction - SPE)
-
Activate SPE Cartridge: Add 200 µL of methanol to the Oasis HLB plate, followed by two rinses with 200 µL of ultrapure water.
-
Sample Loading: Take 200 µL of plasma sample and add it to the activated SPE wells.
-
Rinse: Wash the cartridge twice with 100 µL of ultrapure water.
-
Elution: Elute the analytes with two aliquots of 100 µL of 60% acetonitrile.
-
Collect the eluent for injection.
2.2.3. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC H-Class FTN
-
Column: Waters CORTECS T3 (2.7 µm, 2.1 × 100 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Waters Xevo TQD triple quadrupole
-
Ionization: Electrospray ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
2.2.4. Workflow Diagram
Caption: Workflow for LC-MS/MS detection of tetracyclines in plasma.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay for the rapid screening of tetracycline residues in various biological samples.[2][3] It is based on the principle of competitive binding between the tetracycline in the sample and a tetracycline-enzyme conjugate for a limited number of specific antibody binding sites.[2] The intensity of the resulting color is inversely proportional to the concentration of tetracycline in the sample.[2]
Data Presentation: ELISA Performance Characteristics
| Parameter | Water[2] | Milk[2] | Meat[2] | Honey[2] | Shrimp[2] |
| Sensitivity (LOD) | <0.10 ng/mL | 4.0 ppb | 8.0 ppb | 4.0 ppb | 4.0 ppb |
| 50% Inhibition (IC50) | ~0.40 ng/mL | - | - | - | - |
| Assay Time | ~90 minutes | ~90 minutes | ~90 minutes | ~90 minutes | ~90 minutes |
| Reproducibility (CVs for samples) | <15% | <15% | <15% | <15% | <15% |
Experimental Protocol: Competitive ELISA for Tetracyclines
This protocol outlines the general steps for a direct competitive ELISA for tetracycline detection.[2]
3.2.1. Materials and Reagents
-
Microtiter plate coated with anti-tetracycline antibodies
-
Tetracycline standards and controls
-
Tetracycline-enzyme conjugate (e.g., HRP-conjugate)
-
Sample diluent
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Microplate reader
3.2.2. Assay Procedure
-
Add standards, controls, and prepared samples to the respective wells of the antibody-coated microtiter plate.
-
Add the tetracycline-enzyme conjugate to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The color will be blue.
-
Add the stop solution to each well to stop the reaction. The color will change to yellow.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentration of tetracycline in the samples by comparing their absorbance to the standard curve.
3.2.3. Logical Relationship Diagram
Caption: Principle of competitive ELISA for tetracycline detection.
Electrochemical Biosensors
Electrochemical biosensors are emerging as promising alternatives for antibiotic detection, offering high sensitivity, rapid response times, and the potential for point-of-care applications. These sensors transduce the interaction between a biological recognition element (e.g., aptamers, antibodies) and the target analyte into a measurable electrical signal (e.g., current, potential).
Data Presentation: Electrochemical Biosensor Performance
| Sensor Type | Recognition Element | Limit of Detection (LOD) | Sample Matrix |
| Amperometric | Antibody | 10 ppb | Meat |
| Aptasensor | Aptamer | Varies | Milk, Water |
| Voltammetric | - | 6.67 nM (Ciprofloxacin) | Water |
Experimental Protocol: General Aptamer-Based Electrochemical Sensor
This protocol describes the general steps for fabricating and using an aptamer-based electrochemical sensor for tetracycline detection.
4.2.1. Materials and Reagents
-
Gold electrodes
-
Thiol-modified tetracycline-specific aptamers
-
Passivation agent (e.g., 6-mercapto-1-hexanol)
-
Redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻)
-
Phosphate-buffered saline (PBS)
-
Potentiostat
4.2.2. Sensor Fabrication
-
Clean the surface of the gold electrode.
-
Immobilize the thiol-modified aptamers onto the gold surface through self-assembly.
-
Treat the surface with a passivation agent to block non-specific binding sites.
4.2.3. Detection Procedure
-
Record the baseline electrochemical signal of the sensor in a buffer containing a redox probe using a technique like square wave voltammetry (SWV) or cyclic voltammetry (CV).
-
Incubate the sensor with the biological sample containing tetracycline. The aptamer will bind to the tetracycline, causing a conformational change.
-
Wash the sensor to remove unbound components.
-
Measure the electrochemical signal again in the redox probe solution. The change in the signal is proportional to the concentration of tetracycline in the sample.
4.2.4. Workflow Diagram
Caption: Workflow for an aptamer-based electrochemical biosensor.
The choice of method for detecting this compound and other tetracyclines in biological samples depends on the specific requirements of the analysis. HPLC and LC-MS/MS offer high accuracy and are suitable for quantitative confirmatory analysis, with LC-MS/MS providing the highest sensitivity and specificity. ELISA is a cost-effective and rapid method ideal for high-throughput screening of a large number of samples. Electrochemical biosensors represent a rapidly advancing field with the potential to provide portable and real-time detection capabilities. Proper method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential for ensuring reliable results in any application.
References
- 1. Determination of mitragynine in plasma with solid-phase extraction and rapid HPLC-UV analysis, and its application to a pharmacokinetic study in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Nitroglycerin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 3. Quantitative mass spectrometry of unconventional human biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of substituents on the metabolism of nitracrine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC analysis of creatinine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrochemical genosensor for the direct detection of tailed PCR amplicons incorporating ferrocene labelled dATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Studying Nitrocycline-Induced Gene Expression Changes in Mammalian Cell Lines
Introduction
Tetracycline-class antibiotics are well-known inhibitors of bacterial protein synthesis, primarily acting on the 30S ribosomal subunit.[1][2] Beyond this antimicrobial activity, tetracyclines and their derivatives (e.g., doxycycline, minocycline) exhibit a range of non-antibiotic properties in eukaryotic cells. These include anti-inflammatory, immunomodulatory, and anti-apoptotic effects, largely attributed to their ability to inhibit matrix metalloproteinases (MMPs) and modulate key signaling pathways.[3][4]
Nitrocycline, a putative tetracycline derivative, is hypothesized to share these characteristics. Understanding its impact on global gene expression is crucial for elucidating its mechanism of action, identifying potential therapeutic applications, and assessing off-target effects in drug development. This document provides a comprehensive set of protocols for researchers to systematically investigate the effects of this compound on the transcriptome of mammalian cell lines, from initial cell treatment to high-throughput sequencing and subsequent validation.
The workflow encompasses establishing optimal treatment conditions through dose-response and time-course studies, followed by total RNA extraction, quality control, and genome-wide expression profiling using RNA-Sequencing (RNA-Seq). Key findings are then validated using quantitative reverse transcription PCR (RT-qPCR).[5] This systematic approach will enable researchers to identify this compound-regulated genes and pathways, providing a robust foundation for further functional studies.
Overall Experimental Workflow
The following diagram outlines the complete workflow for analyzing this compound's effect on gene expression.
Caption: High-level workflow for this compound gene expression studies.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol details the preparation of this compound stock and the methodology for treating cultured cells to determine optimal experimental conditions.
Materials:
-
This compound powder
-
Sterile DMSO or 70% ethanol
-
Selected mammalian cell line (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, nuclease-free microcentrifuge tubes
-
0.22 µm syringe filter
-
Multi-well cell culture plates (e.g., 6-well, 12-well)
Procedure:
-
This compound Stock Solution Preparation:
-
Note: Tetracyclines can be light-sensitive; protect the stock solution from light where possible.[6]
-
In a sterile environment, dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, nuclease-free tube.
-
Prepare single-use aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Trypsinize and count the cells.
-
Seed the cells into multi-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment (e.g., 2.5 x 10^5 cells/well for a 6-well plate).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Dose-Response and Time-Course Experiments:
-
Dose-Response: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0 µM [vehicle control], 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Treat the cells for a fixed time point (e.g., 24 hours).
-
Time-Course: Using a fixed, non-toxic concentration determined from the dose-response study (e.g., 10 µM), treat cells for various durations (e.g., 0h, 6h, 12h, 24h, 48h).
-
After treatment, harvest cells for RNA extraction. The optimal dose and time will be the lowest concentration and shortest duration that elicit a robust and reproducible gene expression change.
-
Protocol 2: Total RNA Isolation and Quality Control
High-quality RNA is essential for reliable downstream analysis.
Materials:
-
TRIzol™ Reagent or commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform, Isopropanol, 75% Ethanol (for TRIzol method)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or equivalent
Procedure:
-
Cell Lysis and RNA Extraction:
-
Aspirate the culture medium from the wells.
-
Wash cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding the lysis buffer provided in your chosen kit (e.g., 1 mL of TRIzol per well of a 6-well plate).
-
Follow the manufacturer's protocol precisely to isolate the total RNA.[7]
-
Elute the final RNA pellet in 30-50 µL of nuclease-free water.
-
-
RNA Quality Control:
-
Quantification and Purity: Measure the RNA concentration and purity using a spectrophotometer. Aim for A260/A280 ratios of ~2.0 and A260/A230 ratios between 2.0-2.2.
-
Integrity: Assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value ≥ 8 is recommended for RNA-Seq.
-
Protocol 3: Gene Expression Analysis via RNA-Sequencing (Overview)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome.
Procedure Overview:
-
Library Preparation: Start with 100 ng to 1 µg of total RNA. The general steps include poly(A) selection (for mRNA), RNA fragmentation, reverse transcription to cDNA, adapter ligation, and library amplification. Use a commercial kit (e.g., Illumina TruSeq, NEBNext Ultra II) and follow the manufacturer's instructions.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20-30 million reads per sample for differential gene expression analysis.
-
Data Analysis:
-
Perform quality control on raw sequencing reads (e.g., using FastQC).
-
Align reads to a reference genome (e.g., using STAR or HISAT2).
-
Quantify gene expression levels (e.g., using featureCounts or Salmon).
-
Perform differential expression analysis between this compound-treated and vehicle control samples (e.g., using DESeq2 or edgeR).[8]
-
Protocol 4: Validation of RNA-Seq Data by RT-qPCR
This protocol confirms the expression changes of selected genes identified by RNA-Seq. A two-step RT-qPCR approach is described.[9]
Materials:
-
cDNA synthesis kit (e.g., SuperScript™ IV VILO™)
-
SYBR Green qPCR Master Mix.[10]
-
Gene-specific primers (forward and reverse)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Step 1: Reverse Transcription (cDNA Synthesis):
-
Using a cDNA synthesis kit, combine 1 µg of total RNA with primers (oligo(dT)s and/or random hexamers), dNTPs, and reverse transcriptase enzyme according to the manufacturer's protocol.[7]
-
Perform the reaction in a thermal cycler (e.g., incubate at 42-50°C for 50-60 minutes, followed by enzyme inactivation at 70-85°C).[7]
-
Store the resulting cDNA at -20°C.
-
-
Step 2: Quantitative PCR (qPCR):
-
Design or obtain validated primers for your genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M).
-
Prepare the qPCR reaction mix in a qPCR plate. For a single 20 µL reaction:
-
10 µL of 2X SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
3 µL of Nuclease-free water
-
5 µL of diluted cDNA (e.g., 1:10 dilution)
-
-
Run the plate on a qPCR instrument with a standard thermal cycling program:
-
Initial Denaturation: 95°C for 5-10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: To verify product specificity.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the cycle threshold (Ct) value of your gene of interest to the geometric mean of the housekeeping genes.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Example Results from RNA-Seq Analysis of Cells Treated with 10 µM this compound for 24 hours.
| Gene Symbol | Log2(Fold Change) | p-value | Adjusted p-value | Putative Function |
|---|---|---|---|---|
| MMP9 | -2.58 | 1.2e-15 | 4.5e-14 | Extracellular matrix degradation |
| IL6 | -2.15 | 3.4e-12 | 8.1e-11 | Pro-inflammatory cytokine |
| CXCL8 | -1.98 | 7.8e-11 | 1.5e-09 | Chemokine (neutrophil recruitment) |
| FOS | 1.85 | 2.2e-09 | 3.7e-08 | Transcription factor (AP-1 complex) |
| EGR1 | 2.01 | 9.1e-09 | 1.3e-07 | Transcription factor (cell growth) |
| HMOX1 | 3.54 | 4.6e-20 | 2.2e-18 | Heme catabolism, antioxidant |
Table 2: Example of RT-qPCR Validation for Selected Genes.
| Gene Symbol | Log2(Fold Change) - RNA-Seq | Log2(Fold Change) - RT-qPCR (Mean ± SD) |
|---|---|---|
| MMP9 | -2.58 | -2.45 ± 0.18 |
| IL6 | -2.15 | -2.21 ± 0.25 |
| HMOX1 | 3.54 | 3.68 ± 0.31 |
Hypothesized Signaling Pathway
Tetracyclines are known to inhibit the expression of MMPs, which are often induced by inflammatory stimuli like TNF-α via the NF-κB signaling pathway. The following diagram illustrates a hypothesized mechanism for this compound's action.
Caption: Hypothesized inhibition of NF-κB mediated MMP9 expression by this compound.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tetracycline compounds with non-antimicrobial organ protective properties: Possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The non-antibiotic properties of tetracyclines: clinical potential in ophthalmic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abo.com.pl [abo.com.pl]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. researchgate.net [researchgate.net]
- 9. elearning.unite.it [elearning.unite.it]
- 10. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
Application of Chemically Modified Tetracyclines in Specific Disease Models
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
The tetracycline class of antibiotics has long been a cornerstone in the treatment of bacterial infections. However, extensive research has unveiled a fascinating aspect of these molecules: potent non-antimicrobial properties that hold significant therapeutic promise for a range of diseases, including cancer, neuroinflammation, and other inflammatory conditions. This has led to the development of chemically modified tetracyclines (CMTs), which are analogues of tetracycline designed to minimize or eliminate antibiotic activity while enhancing their beneficial non-antimicrobial effects, such as anti-inflammatory, anti-apoptotic, and matrix metalloproteinase (MMP) inhibitory activities.
I. Quantitative Data Summary
The following tables summarize key quantitative data for the application of chemically modified tetracyclines in various in vitro and in vivo disease models.
Table 1: In Vitro Efficacy of Chemically Modified Tetracyclines in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | Endpoint | Result | Citation(s) |
| COL-3 | PC-3 | Prostate Cancer | Proliferation | GI₅₀ | ≤ 5.0 µg/mL | [1] |
| COL-3 | HL-60 | Acute Myeloid Leukemia | Viability (Resazurin) | IC₅₀ | 1.3 µg/mL | [2] |
| Doxycycline | HL-60 | Acute Myeloid Leukemia | Viability (Resazurin) | IC₅₀ | 9.2 µg/mL | [2] |
| Minocycline | HL-60 | Acute Myeloid Leukemia | Viability (Resazurin) | IC₅₀ | 9.9 µg/mL | [2] |
| COL-3 | A549 | Lung Adenocarcinoma | Growth Inhibition | IC₅₀ (5 days) | ~8.1 µM | [3] |
| Doxycycline | A549 | Lung Adenocarcinoma | Growth Inhibition | IC₅₀ (5 days) | >100 µM | [3] |
| COL-3 | COLO357 | Pancreatic Adenocarcinoma | Growth Inhibition | IC₅₀ (5 days) | ~10 µM | [3] |
| Doxycycline | COLO357 | Pancreatic Adenocarcinoma | Growth Inhibition | IC₅₀ (5 days) | >100 µM | [3] |
| COL-3 | HT29 | Colon Adenocarcinoma | Growth Inhibition | IC₅₀ (5 days) | ~12 µM | [3] |
| Doxycycline | HT29 | Colon Adenocarcinoma | Growth Inhibition | IC₅₀ (5 days) | >100 µM | [3] |
| COL-3 | HT-1080 | Fibrosarcoma | Invasion | Inhibition | >90% | [1] |
| COL-3 | Microglia | - | TNF-α Release (LPS-stimulated) | Inhibition | >70% at 20 µM | [4] |
| Doxycycline | Microglia | - | TNF-α Release (LPS-stimulated) | Inhibition | Effective at 50 µM | [4] |
Table 2: In Vivo Efficacy of Chemically Modified Tetracyclines in Animal Models
| Compound | Disease Model | Animal Model | Dosing Regimen | Key Findings | Citation(s) |
| COL-3 | Metastatic Prostate Cancer | Dunning MAT LyLu Rat | Daily oral gavage | 27-35% decrease in tumor growth; 52% reduction in lung metastases | [1] |
| COL-3 | Metastatic Mammary Tumor | 4T1 Mouse Model | 8 mg/kg daily injection | Significantly inhibited metastasis | [5] |
| Doxycycline | Neurocysticercosis | Murine Model | 50 mg/kg IP daily for 1 week, then 30 mg/kg every other day | Reduced morbidity and mortality; decreased apoptosis | [6] |
| Doxycycline | Sepsis (CLP model) | Murine Model | 50 mg/kg IP | Improved survival; reduced plasma and lung pro-inflammatory cytokines | [7] |
| Doxycycline | Alzheimer's Disease | APP/PS1 Mouse Model | 10 mg/kg IP (sub-chronic) | Recovered memory; reduced neuroinflammation | [8] |
| Doxycycline | Mania (d-amphetamine model) | Mouse Model | 25 or 50 mg/kg | Reversed cognitive impairment and neuroinflammation | [5] |
| COL-3 | Neuroinflammation (LPS-induced) | BALB/c Mouse | 40 mg/kg | Inhibited microglial activation and TNF-α expression in the brain | [9] |
| Doxycycline | Peripheral Inflammation (Carrageenan-induced paw edema) | Rat | 10, 25, and 50 mg/kg IP | Significant reduction in paw edema | [10] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments involving the application of chemically modified tetracyclines.
Protocol 1: In Vitro Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is adapted for assessing the effect of CMTs on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Chemically Modified Tetracycline (e.g., COL-3)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the CMT in a suitable solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the CMT or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[11]
-
Protocol 2: In Vivo Murine Cancer Model (Subcutaneous Xenograft)
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a CMT in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old
-
Cancer cell line (e.g., PC-3)
-
Matrigel (optional)
-
Chemically Modified Tetracycline (e.g., COL-3)
-
Vehicle for administration (e.g., sterile PBS or a solution of 0.8% DMSO in PBS)
-
Gavage needles or appropriate syringes for the chosen route of administration
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization and Housing:
-
House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow at least one week for acclimatization before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Treatment Administration:
-
Monitor the mice daily for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the CMT solution in the appropriate vehicle. For example, dissolve COL-3 in a vehicle of 0.8% DMSO in sterile PBS.[5]
-
Administer the CMT or vehicle control to the respective groups via the chosen route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose and schedule (e.g., daily).[1][5]
-
-
Tumor Growth Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the animals throughout the study.
-
Euthanize the mice when tumors reach the predetermined endpoint size as per institutional guidelines, or at the end of the study period.
-
-
Metastasis Assessment (if applicable):
-
At the end of the study, harvest organs such as the lungs and liver.
-
Fix the tissues in 10% neutral buffered formalin for histological analysis to assess for metastatic lesions.[1]
-
Protocol 3: In Vivo Murine Neuroinflammation Model (LPS-Induced)
This protocol describes the induction of neuroinflammation using lipopolysaccharide (LPS) and the evaluation of the anti-inflammatory effects of a CMT.
Materials:
-
BALB/c mice, 8-10 weeks old
-
Lipopolysaccharide (LPS) from E. coli
-
Chemically Modified Tetracycline (e.g., COL-3) or Doxycycline
-
Sterile saline
-
Anesthesia
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Tissue processing reagents for immunohistochemistry or Western blotting
Procedure:
-
Animal Groups and Treatment:
-
Divide mice into four groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) CMT + Saline, (4) CMT + LPS.
-
Prepare the CMT (e.g., COL-3 at 40 mg/kg) or doxycycline in sterile saline.[9]
-
Administer the CMT or vehicle via intraperitoneal (IP) injection.
-
Thirty minutes after the CMT/vehicle administration, inject LPS (e.g., 1 mg/kg) or saline intraperitoneally.
-
-
Tissue Collection:
-
At a predetermined time point after LPS injection (e.g., 24 hours), anesthetize the mice.
-
For immunohistochemistry, perfuse the animals transcardially with cold PBS followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde overnight, followed by cryoprotection in 30% sucrose.
-
For Western blotting or cytokine analysis, dissect the brains on ice, and snap-freeze specific regions (e.g., hippocampus, cortex) in liquid nitrogen.
-
-
Immunohistochemistry for Microglial Activation and Pro-inflammatory Cytokines:
-
Section the cryoprotected brains using a cryostat.
-
Perform immunohistochemical staining for markers of microglial activation (e.g., Iba1) and pro-inflammatory cytokines (e.g., TNF-α).
-
Briefly, the protocol involves antigen retrieval, blocking of non-specific binding, incubation with primary antibodies, followed by incubation with appropriate secondary antibodies and a detection system (e.g., DAB or fluorescence).
-
Capture images using a microscope and quantify the staining intensity or the number of positive cells.[9]
-
-
Western Blotting for Inflammatory Signaling Molecules:
-
Homogenize the brain tissue and extract proteins.
-
Perform Western blotting to analyze the expression levels of key inflammatory signaling molecules (e.g., phosphorylated p38 MAPK, TNF-α).[9]
-
Protocol 4: Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol is for the in vitro assessment of apoptosis induced by CMTs in cancer cells.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Complete cell culture medium
-
Chemically Modified Tetracycline (e.g., COL-3)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with the desired concentrations of the CMT or vehicle control for a specific duration (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up the compensation and quadrants.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[12]
-
III. Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this document.
Caption: Mitochondrial-mediated apoptosis pathway induced by CMTs.
Caption: Mechanism of MMP inhibition by CMTs in cancer.
Caption: Workflow for in vivo evaluation of CMTs in a cancer model.
IV. Conclusion
Chemically modified tetracyclines represent a promising class of therapeutic agents with diverse applications beyond their antimicrobial origins. Their ability to modulate key pathological processes such as inflammation, apoptosis, and extracellular matrix degradation makes them valuable tools in preclinical research for a variety of diseases. While specific data on "Nitrocycline" remains elusive, the extensive research on other CMTs like COL-3 provides a strong foundation for further investigation into this class of compounds. The protocols and data presented in this document are intended to serve as a comprehensive resource for researchers and drug development professionals, facilitating the exploration of the full therapeutic potential of chemically modified tetracyclines.
References
- 1. Doxycycline counteracts neuroinflammation restoring memory in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MMP-3 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 3. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Doxycycline Treatment Decreases Morbidity and Mortality of Murine Neurocysticercosis: Evidence for Reduction of Apoptosis and Matrix Metalloproteinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Doxycycline increases neurogenesis and reduces microglia in the adult hippocampus [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Classic in vivo cancer models: three examples of mouse models used in experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Evaluating Nitrocycline Synergy with Other Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the synergistic potential of Nitrocycline, a novel tetracycline derivative, when used in combination with other antimicrobial drugs. The following methodologies are designed to deliver clear, actionable data for preclinical assessment and further development of combination therapies.
Introduction
The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of innovative therapeutic strategies. One promising approach is the use of combination therapy, where the synergistic interaction between two or more drugs enhances their overall efficacy. This compound, a next-generation tetracycline, is a potent inhibitor of bacterial protein synthesis.[1][2][3] This protocol outlines a systematic approach to identify and characterize synergistic interactions between this compound and other antimicrobial agents, potentially expanding its therapeutic utility and combating resistance.
Rationale for Synergy Testing
Combining antimicrobial agents can offer several advantages:
-
Enhanced Efficacy: A synergistic combination can achieve a greater therapeutic effect at lower concentrations of each drug, potentially overcoming resistance mechanisms.
-
Reduced Toxicity: By using lower doses of each agent, the risk of dose-dependent adverse effects may be minimized.[4]
-
Prevention of Resistance: The simultaneous action of two drugs with different mechanisms of action can reduce the likelihood of resistant mutants emerging.[5]
In Vitro Synergy Testing Protocols
Two primary methods are recommended for the initial in vitro assessment of synergy: the checkerboard microdilution assay and the time-kill curve assay.[6][7]
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two drugs.[8][9]
3.1.1. Principle
This method involves testing serial dilutions of two drugs, both alone and in all possible combinations, against a standardized bacterial inoculum in a microtiter plate. The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined, and the FIC index is calculated to assess synergy, additivity/indifference, or antagonism.[10][11]
3.1.2. Experimental Protocol
-
Bacterial Strain Selection: Select a panel of clinically relevant bacterial strains, including both susceptible and resistant isolates.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Drug Dilutions:
-
Prepare serial twofold dilutions of this compound and the partner drug in appropriate broth medium (e.g., Mueller-Hinton Broth). Concentrations should typically range from 1/32 to 4 times the MIC of each drug.
-
In a 96-well microtiter plate, dispense 50 µL of the diluted partner drug along the x-axis (e.g., columns 1-10).
-
Dispense 50 µL of the diluted this compound along the y-axis (e.g., rows A-G).
-
Well H11 will serve as a growth control (no drug), and column 11 will contain dilutions of this compound alone, while row H will contain dilutions of the partner drug alone.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Reading Results: Determine the MIC of each drug alone and the MIC of each drug in combination by visual inspection for the lowest concentration that inhibits visible bacterial growth.
-
Data Analysis: Calculate the FIC index using the following formula:
-
FIC of Drug A (this compound) = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B (Partner Drug) = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
3.1.3. Data Presentation and Interpretation
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of drug combinations over time.[5][12]
3.2.1. Principle
This assay measures the rate of bacterial killing by exposing a standardized inoculum to fixed concentrations of drugs, alone and in combination, and determining the number of viable bacteria at various time points.
3.2.2. Experimental Protocol
-
Inoculum Preparation: Prepare a logarithmic-phase bacterial culture with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Drug Concentrations: Select concentrations based on the MIC values obtained from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC).
-
Experimental Setup:
-
Prepare flasks or tubes containing broth with:
-
No drug (growth control)
-
This compound alone
-
Partner drug alone
-
This compound and partner drug in combination
-
-
-
Inoculation and Incubation: Inoculate each flask with the prepared bacterial culture and incubate at 37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the samples and plate them on appropriate agar plates to determine the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.
3.2.3. Data Presentation and Interpretation
-
Synergy: A ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.[13]
-
Indifference: A < 2 log₁₀ change in CFU/mL between the combination and the most active single agent.[13]
-
Antagonism: A ≥ 2 log₁₀ increase in CFU/mL between the combination and the most active single agent.[13]
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (this compound Alone) | Log₁₀ CFU/mL (Partner Drug Alone) | Log₁₀ CFU/mL (Combination) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 24 |
In Vivo Synergy Testing
Promising in vitro synergistic combinations should be validated in relevant animal models of infection to assess their in vivo efficacy.[14][15]
A common model to evaluate systemic infections.
4.1.1. Experimental Protocol
-
Animal Model: Use immunocompetent or neutropenic mice, depending on the clinical scenario being modeled.
-
Infection: Induce sepsis by intraperitoneal (IP) or intravenous (IV) injection of a lethal or sublethal dose of the target pathogen.
-
Treatment: Administer this compound and the partner drug, alone and in combination, at clinically relevant doses and schedules. A control group should receive a placebo.
-
Endpoints: Monitor survival over a defined period (e.g., 7 days). Bacterial burden in blood, spleen, and liver can also be assessed at specific time points.
4.1.2. Data Presentation
| Treatment Group | Survival Rate (%) | Mean Bacterial Load (Log₁₀ CFU/organ) |
| Placebo Control | ||
| This compound Alone | ||
| Partner Drug Alone | ||
| Combination |
Visualizing Workflows and Pathways
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Checkerboard assay – REVIVE [revive.gardp.org]
- 10. 4.6. Checkerboard Assay [bio-protocol.org]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues with Nitrocycline stability in solution
Welcome to the technical support center for Nitrocycline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common stability issues of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, we recommend dissolving this compound hydrochloride in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 5-10 mg/mL.[1] For aqueous buffers, the solubility in PBS (pH 7.2) is approximately 1 mg/mL.[1] It is crucial to note that aqueous solutions of tetracyclines like this compound are less stable and should ideally be prepared fresh for each experiment. We do not recommend storing aqueous solutions for more than one day.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound is highly susceptible to pH-dependent degradation. The molecule has three pKa values (approximately 3.3, 7.7, and 9.7), making its stability variable across the pH spectrum.[2] Solutions with a pH below 2 show reduced potency. Alkaline conditions (pH > 7.5) are particularly detrimental, causing rapid destruction of the molecule through cleavage of the C ring, leading to the formation of inactive isotetracycline.[3] The optimal pH for antimicrobial activity and relative stability is in the mildly acidic range of 5.5-6.0.[2]
Q3: What are the optimal storage conditions for this compound solutions?
A3: this compound solutions should be protected from light and stored at low temperatures to minimize degradation.[4] For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended.[5] For longer-term storage of stock solutions in organic solvents (e.g., DMSO), freezing at -20°C is advised. Repeated freeze-thaw cycles should be avoided.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photosensitive. Exposure to light, especially UV light, can cause significant photodegradation.[6][7][8] All experiments involving this compound solutions should be conducted with minimal light exposure, and storage containers should be wrapped in aluminum foil or use amber vials to protect the contents.[6]
Q5: What are the common degradation products of this compound?
A5: Under various stress conditions, this compound can degrade into several products. The most common degradation pathways for tetracycline-class compounds are epimerization and dehydration. Key degradation products identified for similar compounds include 4-epianhydrotetracycline, anhydrotetracycline, and isotetracycline.[8] Under thermal stress, metacycline and 6-epidoxycycline have also been identified as degradation products for doxycycline.[9]
Troubleshooting Guide
This guide addresses common problems encountered during the handling and use of this compound solutions.
Problem 1: My this compound solution has changed color (e.g., turned yellow or brown).
-
Possible Cause: This is a common indicator of degradation.[8] The color change is often due to the formation of anhydrotetracycline or other chromophoric degradation products.
-
Solution:
-
Verify Storage Conditions: Ensure the solution was stored protected from light and at the recommended temperature.[4]
-
Check pH: If using an aqueous buffer, verify that the pH is within the optimal range (pH 5.5-6.0).[2] Alkaline conditions accelerate degradation and color change.[8]
-
Prepare Fresh Solution: Discard the discolored solution and prepare a fresh one immediately before use. Do not use discolored solutions as the potency will be compromised.
-
Problem 2: I am observing inconsistent or lower-than-expected activity in my assay.
-
Possible Cause: This is likely due to the degradation of this compound, leading to a lower effective concentration of the active compound.
-
Solution:
-
Review Solution Preparation: Were aqueous solutions prepared fresh? Storing aqueous solutions, even for 24 hours at room temperature, can lead to significant loss of potency.[7][10]
-
Assess Environmental Factors: Was the experiment conducted under bright light? Photodegradation can rapidly decrease the concentration of active this compound.[6]
-
Perform a Stability Check: If you suspect instability under your specific experimental conditions, it is advisable to perform a stability check using a method like HPLC to quantify the amount of remaining active this compound (see Experimental Protocols section).
-
Problem 3: I see a precipitate in my aqueous this compound solution.
-
Possible Cause: Precipitation can occur for several reasons:
-
Hydrolysis: In aqueous solutions, especially upon standing, tetracyclines can hydrolyze and precipitate out of solution.
-
pH-dependent Solubility: Solubility is pH-dependent. In neutral or alkaline solutions, the formation of insoluble species can occur.[5]
-
Concentration: The concentration may have exceeded the solubility limit in the chosen buffer (approx. 1 mg/mL in PBS).[1]
-
-
Solution:
-
Adjust pH: Ensure the pH of your buffer is in the slightly acidic range.
-
Prepare Dilutions Fresh: Prepare dilutions from a concentrated organic stock solution into your aqueous buffer immediately before the experiment. Do not store dilute aqueous solutions.
-
Filter: If a precipitate is observed immediately after preparation, it may be due to exceeding the solubility limit. The solution can be filtered through a 0.22 µm filter, but it is crucial to then determine the actual concentration of the filtrate.
-
Data on this compound Stability
The stability of this compound is influenced by several factors. The following tables summarize the degradation kinetics based on data from related tetracycline compounds.
Table 1: Effect of pH on this compound Degradation Rate in Aqueous Solution
| pH | Condition | Approximate Degradation Rate Constant (k) | Reference Compound |
| < 2 | Acidic | Potency reduced | Tetracycline |
| 3.0 | Acidic | 0.028 min⁻¹ (Photocatalytic) | Minocycline |
| 4.7 | Mildly Acidic | 0.33 min⁻¹ (Photoinduced) | Tetracycline |
| 7.0 | Neutral | 0.093 min⁻¹ (Photocatalytic) | Minocycline |
| > 7.5 | Alkaline | Rapid degradation | Tetracycline |
| 11.0 | Alkaline | 0.121 min⁻¹ (Photocatalytic) | Minocycline |
Note: Degradation rates are highly condition-dependent (e.g., presence of light, catalysts). Data is adapted from studies on tetracycline and minocycline for illustrative purposes.[6][11]
Table 2: Effect of Temperature on this compound Degradation in Solution
| Temperature | Condition | Observation | Reference Compound |
| 4°C | Refrigerated, protected from light | Minimal degradation over 24-48 hours.[10] | Oxytetracycline |
| 25°C (Room Temp) | Protected from light | 0-18% loss after 48 hours.[10] | Tetracycline |
| 40°C | Elevated Temperature, Daylight | 5.3% degradation after 5.5 days.[7] | Doxycycline |
| 70°C | High Temperature | 27-55% degradation after 90 days (solid form).[9] | Doxycycline |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is used to assess the stability of this compound under various stress conditions. It is a crucial step in developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v). Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours).[12][13]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v). Incubate at 50°C for a specified time (e.g., 10, 20, 30 minutes).[13][14] Neutralize the solution with acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ (1:1 v/v). Store at room temperature for a specified time (e.g., 1, 2, 6 hours).[12][13][14]
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) for a specified period (e.g., 24, 48, 72 hours).[12]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or daylight for a specified period.[6][12] A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration (e.g., 25-100 µg/mL) with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC method (e.g., RP-HPLC with UV detection).
-
Visual Guides
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Oxytetracycline in Different Types of Solutions and Stored at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. tandfonline.com [tandfonline.com]
- 7. lcms.cz [lcms.cz]
- 8. scispace.com [scispace.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of Minocycline by the Adsorption–Catalysis Multifunctional PVDF–PVP–TiO2 Membrane: Degradation Kinetics, Photocatalytic Efficiency, and Toxicity of Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. wjbphs.com [wjbphs.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Optimizing Tetracycline Inducer Concentrations for Your Experiments: A Technical Support Guide
A Note on "Nitrocycline": Our resources indicate that "this compound" may be a less common or potentially misspelled name for a tetracycline derivative. This guide focuses on optimizing the concentration of widely-used tetracycline-based inducers, such as Doxycycline, in common experimental systems like the Tet-On/Tet-Off inducible gene expression system. The principles and protocols outlined here are broadly applicable to tetracycline analogues used in research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of tetracycline-based inducers for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for tetracycline-based inducers in systems like the Tet-On/Tet-Off system?
A1: In the widely used Tet-On system, a reverse tetracycline transactivator (rtTA) protein is constitutively expressed. This rtTA protein can only bind to the Tetracycline Response Element (TRE) in the promoter of your gene of interest in the presence of an inducer like Doxycycline. This binding initiates the transcription of your target gene. In the Tet-Off system, the tetracycline transactivator (tTA) protein binds to the TRE and drives gene expression in the absence of the inducer. Adding the inducer causes the tTA to dissociate from the TRE, turning off gene expression. Tetracyclines, in a broader biological context, are known to inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA.[1][2][3][4]
Q2: What is a good starting concentration for Doxycycline in cell culture experiments?
A2: A common starting concentration for Doxycycline in many cell lines is 100 ng/mL.[5] However, the optimal concentration can vary significantly depending on the cell line, the specific Tet-inducible system being used, and the desired level of gene expression. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How long does it take to see gene expression after adding the inducer?
A3: The kinetics of induction can vary. In some systems, maximal induction can be achieved within 6 to 18 hours.[5] It is advisable to perform a time-course experiment to determine the optimal induction time for your gene of interest and cell line.
Q4: Can high concentrations of tetracycline-based inducers be toxic to cells?
A4: Yes, at high concentrations, tetracyclines can exhibit cytotoxic effects.[6][7][8] The concentrations required for gene induction are typically far below cytotoxic levels.[9] However, it is crucial to determine the cytotoxic threshold for your specific cell line by performing a cell viability assay with a range of inducer concentrations. Some studies have shown that tetracyclines can induce apoptosis in certain cell types, particularly those of the monocytic lineage.[6]
Q5: How often should I replenish the Doxycycline in my cell culture medium?
A5: The half-life of Doxycycline in cell culture medium is approximately 24 hours. To maintain continuous gene expression, it is recommended to replenish the medium with fresh Doxycycline every 48 hours.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low gene expression | - Suboptimal inducer concentration- Inefficient transfection- Degraded inducer stock solution- Issues with the Tet-inducible plasmid system | - Perform a dose-response experiment to find the optimal concentration.- Optimize your transfection protocol.- Prepare a fresh inducer stock solution.- Verify the integrity of your plasmids. |
| High background expression (leaky expression) | - The Tet-On system has some basal activity in the absence of the inducer.[10]- The inducer was not completely removed from the culture medium. | - Use an optimized Tet-On system with lower background activity.- When turning off expression, wash cells three times with PBS before adding fresh, inducer-free medium.[9] |
| Cell death or changes in morphology | - Inducer concentration is too high, leading to cytotoxicity.[8][11]- The expressed gene of interest is toxic to the cells. | - Perform a cell viability assay to determine the cytotoxic threshold of the inducer for your cell line.- Use a lower, non-toxic concentration of the inducer.- Confirm if the induced protein itself is causing cell death. |
| Inconsistent results between experiments | - Variation in inducer concentration in stock solutions.- Inconsistent incubation times.- Human error. | - Prepare a large batch of inducer stock solution and aliquot for single use.- Standardize all incubation times.- Maintain meticulous records of all experimental steps.[12] |
Experimental Protocols
Protocol 1: Determining the Optimal Inducer Concentration (Dose-Response Experiment)
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate (e.g., 24-well or 96-well).
-
Inducer Preparation: Prepare a series of dilutions of your tetracycline-based inducer (e.g., Doxycycline) in fresh culture medium. A typical range to test would be from 1 ng/mL to 1000 ng/mL. Include a "no inducer" control.
-
Induction: Replace the existing medium in your cell plates with the medium containing the different inducer concentrations.
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 24 or 48 hours).
-
Analysis: Measure the expression of your gene of interest using an appropriate method (e.g., qPCR for mRNA levels, Western blot for protein levels, or fluorescence microscopy/flow cytometry for fluorescent reporter proteins).
-
Data Interpretation: Plot the level of gene expression against the inducer concentration to determine the concentration that gives the desired level of induction without causing cytotoxicity.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a suitable density.
-
Treatment: Expose the cells to a range of inducer concentrations for the desired experimental duration (e.g., 24, 48, or 72 hours). Include an untreated control and a positive control for cell death (e.g., a known cytotoxic agent).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Visual Guides
Caption: The Tet-On inducible gene expression system workflow.
Caption: A logical workflow for troubleshooting gene expression issues.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 3. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity of tetracyclines and aminoglycosides in LLC-PK(1), MDCK and Chang continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. takarabio.com [takarabio.com]
- 10. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting Nitrocycline Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming common solubility challenges encountered with Nitrocycline. By understanding the physicochemical properties of this compound and related tetracycline-class antibiotics, you can ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is a derivative of the tetracycline class of antibiotics. Like other tetracyclines, its solubility is influenced by its molecular structure, which includes multiple ionizable functional groups. Generally, tetracyclines are amphoteric, meaning they can act as either an acid or a base, and their solubility is highly dependent on the pH of the solution. They tend to be more soluble in acidic or alkaline conditions compared to neutral pH. For laboratory use, this compound is often dissolved in organic solvents to create concentrated stock solutions.
Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?
While specific quantitative data for this compound is limited, members of the tetracycline class are generally soluble in polar organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for preparing high-concentration stock solutions. Ethanol and methanol can also be used, though solubility may be lower.[1][2] It is crucial to prepare a concentrated stock in a suitable organic solvent before diluting it into your aqueous experimental medium.
Q3: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:
-
pH-Dependent Solubility: Tetracyclines exhibit their lowest solubility at their isoelectric point, which is typically in the neutral pH range (around pH 4-6). Most cell culture media and physiological buffers are buffered to a pH of ~7.4, which can cause the compound to precipitate.[3][4]
-
"Salting Out": High concentrations of salts in buffers and media can decrease the solubility of organic molecules like this compound.
-
Concentration: The final concentration of this compound in the aqueous solution may exceed its solubility limit under those specific conditions.
-
Temperature: Solubility is temperature-dependent. A decrease in temperature can lead to precipitation.
Q4: How does pH affect the stability of this compound?
The stability of tetracyclines is significantly influenced by pH.[5]
-
Acidic Conditions (pH < 3): Can lead to the formation of inactive degradation products like anhydrotetracyclines.
-
Neutral to Alkaline Conditions (pH > 7): Can also lead to degradation and a loss of potency. Solutions may become turbid upon standing due to hydrolysis and precipitation.[1]
-
Optimal pH for Stability: For short-term storage of aqueous solutions, a slightly acidic pH is often preferred.
Q5: How should I store this compound powder and stock solutions?
To ensure the longevity and integrity of this compound:
-
Powder: Store at -20°C in a desiccated, dark environment.
-
Stock Solutions: Prepare aliquots of the concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: this compound powder will not dissolve in my chosen solvent.
-
Possible Cause: The solvent may not be appropriate, or the concentration is too high.
-
Troubleshooting Steps:
-
Verify Solvent Choice: For creating a stock solution, use a polar organic solvent such as DMSO or DMF.
-
Gentle Heating: Warm the solution gently in a water bath (37°C) to aid dissolution. Avoid excessive heat, as it can lead to degradation.
-
Sonication: Use a bath sonicator for short bursts to help break up any clumps and facilitate dissolution.
-
Reduce Concentration: Try preparing a more dilute stock solution.
-
Issue 2: A precipitate forms immediately upon diluting the DMSO stock solution into my aqueous buffer.
-
Possible Cause: Localized high concentration of this compound at the point of addition is causing it to crash out of solution.
-
Troubleshooting Steps:
-
Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous buffer very slowly, drop by drop, while vigorously vortexing or stirring the buffer.
-
Stepwise Dilution: Perform a serial dilution of the stock solution in the aqueous buffer.
-
Increase Final Volume: Diluting into a larger volume of aqueous buffer can help maintain a lower final concentration and prevent precipitation.
-
Consider a Co-solvent: If your experimental system allows, having a small percentage (e.g., <1%) of the organic solvent in the final working solution can help maintain solubility. Always include a vehicle control in your experiments.
-
Issue 3: The solution is initially clear but becomes cloudy or shows a color change over time.
-
Possible Cause: This indicates either delayed precipitation or chemical degradation of this compound.
-
Troubleshooting Steps:
-
pH Adjustment: If your experiment can tolerate it, adjusting the pH of the final aqueous solution to be slightly acidic may improve stability.
-
Prepare Fresh Solutions: Prepare working solutions immediately before use and avoid storing them for extended periods, especially at room temperature or in the light.
-
Monitor for Degradation: A color change, often to yellow or brown, can signify degradation.[5] Discard any discolored solutions.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁N₃O₉ | [6] |
| Molecular Weight | 459.4 g/mol | [6] |
| XLogP3 | -0.9 | [6] |
Table 2: General Solubility of Tetracycline-Class Antibiotics in Common Solvents (Qualitative)
| Solvent | Solubility | Notes |
| Water | Sparingly soluble to insoluble | Highly pH-dependent.[1] |
| DMSO (Dimethyl sulfoxide) | Soluble | Recommended for stock solutions. |
| DMF (Dimethylformamide) | Soluble | Recommended for stock solutions. |
| Ethanol | Slightly Soluble | Can be used for stock solutions.[1] |
| Methanol | Soluble | Can be used for stock solutions.[1] |
| Ether | Insoluble | [1] |
| Hydrocarbons | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Calculate the required mass of this compound powder for your desired volume and concentration (Molecular Weight = 459.4 g/mol ). For 1 mL of a 10 mM stock solution, weigh out 4.59 mg of this compound.
-
Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to assist dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Medium
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
Procedure:
-
Warm the this compound stock solution and the aqueous medium to room temperature or 37°C.
-
Vortex the aqueous medium at a moderate speed.
-
While the medium is vortexing, slowly add the required volume of the this compound stock solution dropwise to the side of the tube, allowing it to mix in gradually.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Logical Workflow for Troubleshooting this compound Solubility Issues
Caption: A flowchart for troubleshooting common this compound solubility problems.
Signaling Pathway Influenced by Tetracyclines
Tetracycline-class antibiotics have been shown to enhance anti-tumor T-cell immunity by modulating the T-cell receptor (TCR) signaling pathway, specifically through the upregulation of Zap70 phosphorylation.[7]
Caption: Tetracyclines enhance T-cell signaling via the Zap70 pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Measurement and correlation of solubility of Tetracycline hydrochloride in six organic solvents [inis.iaea.org]
- 3. dechra.dk [dechra.dk]
- 4. Effect of pH on Adsorption of Tetracycline Antibiotics on Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C21H21N3O9 | CID 54688694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetracyclines enhance antitumor T-cell immunity via the Zap70 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Nitrocycline during storage
Welcome to the technical support center for Nitrocycline. This guide is designed for researchers, scientists, and drug development professionals to provide essential information on preventing the degradation of this compound during storage and experimental use. As this compound is a tetracycline-class compound, this guidance is based on the well-established stability profiles of tetracycline antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The stability of this compound, like other tetracyclines, is primarily affected by exposure to light, adverse pH, high temperatures, and moisture.[1][2][3]
-
Light/UV Radiation: Exposure to UV light and even strong ambient light can cause significant photodegradation.[4][5][6]
-
pH: this compound is most stable in acidic environments (pH < 3).[7] It degrades in neutral and alkaline solutions, with rapid destruction occurring in alkaline (pH > 7.5) conditions.[7]
-
Temperature: Elevated temperatures accelerate the rate of all degradation pathways.[8]
-
Humidity/Moisture: The powdered form of the compound is hygroscopic and can degrade in the presence of high humidity, especially when combined with high temperatures.[1][3]
-
Oxidation: Exposure to oxygen, particularly in combination with light or heat, can lead to oxidative degradation. Oxidized tetracyclines can be toxic.[1]
Q2: How should I store powdered (solid) this compound?
A2: To ensure long-term stability, solid this compound should be stored in a tightly sealed, opaque container in a controlled environment. For optimal storage, refer to the summary table below. Always protect the compound from light and moisture.[9][10]
Q3: I need to make a stock solution. What is the best way to prepare and store it?
A3: this compound stock solutions should be prepared fresh whenever possible. If storage is necessary, dissolve the compound in a suitable solvent (e.g., 70% ethanol or methanol), filter-sterilize, and dispense into single-use aliquots in opaque tubes.[9][11] Store these aliquots at -20°C or below for up to three months.[12] Avoid repeated freeze-thaw cycles.
Q4: What are the visible signs of this compound degradation?
A4: A visual indicator of degradation in solid this compound is a darkening of the yellow crystalline powder. In solution, degradation can be accompanied by a color change, often to a yellow or reddish-brown hue, as degradation products like anhydrotetracycline form.[2] However, significant degradation can occur without visible changes, necessitating analytical confirmation.
Q5: Are the degradation products of this compound harmful?
A5: Yes. Degradation products of tetracycline-class antibiotics can be less active and, in some cases, more toxic than the parent compound.[13] For instance, the formation of 4-epi-anhydrotetracycline is a known toxic impurity that must be monitored.[14] Using degraded this compound can lead to inconsistent experimental results and potential safety concerns.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results. | Compound degradation due to improper storage. | Verify storage conditions (see Table 1). Prepare fresh solutions from a new vial of powdered compound. Perform a stability analysis using HPLC (see Protocol 1). |
| pH of the experimental medium is causing degradation. | Tetracyclines are most stable at an acidic pH.[2] Solutions are rapidly destroyed in alkaline conditions. Ensure your buffer or medium pH is compatible. For experiments in physiological buffers (pH ~7.4), minimize the time the compound is in solution before use. | |
| Precipitate forms in my aqueous experimental medium. | Poor solubility at the working pH. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., ethanol) and dilute it into your aqueous medium immediately before use. |
| Stock solution has changed color. | Significant degradation has likely occurred. | Discard the solution immediately. Do not use it for experiments. Prepare a fresh stock solution, ensuring it is protected from light and stored at the correct temperature.[2] |
Data Presentation: Recommended Storage Conditions
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Temperature | Humidity | Light Condition | Typical Shelf-Life |
| Solid (Powder) | 2°C to 8°C (Refrigerated) | < 45% RH[15] | In the dark (opaque container)[1] | > 1 year |
| 20°C to 25°C (Room Temp)[16] | < 45% RH[15] | In the dark (opaque container)[1] | Up to 1 year | |
| Stock Solution | -20°C[9][12] | N/A | In the dark (opaque tubes)[10] | Up to 3 months[12] |
Key Degradation Pathways & Troubleshooting Logic
The following diagrams illustrate the main chemical degradation pathways for tetracycline-class compounds and a logical workflow for troubleshooting stability issues.
Caption: Primary degradation pathways for tetracycline-class compounds.
Caption: Troubleshooting workflow for this compound stability issues.
Experimental Protocols
Protocol 1: Stability-Indicating Analysis by HPLC-UV
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to separate and quantify this compound from its primary degradation products.[11][14]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ultrapure water
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Instrument and Conditions:
-
HPLC System: With UV/Vis or Diode Array Detector (DAD)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 355 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol. Dilute to a working concentration of 100 µg/mL with Mobile Phase A.
-
Test Sample (Forced Degradation):
-
Acidic: Dilute stock solution in 0.1 M HCl and incubate at 60°C for 2 hours.
-
Alkaline: Dilute stock solution in 0.1 M NaOH and incubate at 60°C for 30 minutes.
-
Oxidative: Dilute stock solution in 3% H₂O₂ and keep at room temperature for 2 hours.
-
Photolytic: Expose the stock solution to direct UV light (254 nm) for 24 hours.
-
-
Neutralize acid/alkaline samples before injection. Dilute all samples to ~100 µg/mL with Mobile Phase A.
4. Analysis:
-
Inject the standard to determine the retention time of the parent this compound peak.
-
Inject the forced degradation samples. The appearance of new peaks indicates the formation of degradation products. This method should be able to separate the parent compound from key degradants like 4-epi-anhydro-Nitrocycline.[14]
-
Calculate the percentage degradation by comparing the peak area of this compound in the stressed sample to an unstressed control sample.
Caption: Experimental workflow for a forced degradation study using HPLC.
References
- 1. vetlexicon.com [vetlexicon.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Tetracyclines: light-activated antibiotics? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracyclines and photosensitive skin reactions: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradation of Tetracycline Antibiotics by the Yeast Strain Cutaneotrichosporon dermatis M503 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. khimexpert.com [khimexpert.com]
- 10. goldbio.com [goldbio.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. bitesizebio.com [bitesizebio.com]
- 13. [Degradation pathways and main degradation products of tetracycline antibiotics: research progress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What are the Ideal Storage Temperature for Penicillin? [freshliance.com]
Technical Support Center: Overcoming Nitrocycline Resistance
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Nitrocycline and other tetracycline-class antibiotics in bacterial strains.
Note: Information on "this compound" is not widely available in current literature. This guide will address resistance based on its presumed class, tetracyclines. The principles, mechanisms, and experimental protocols described are standard for tetracycline antibiotics and should be applicable.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to tetracycline-class antibiotics like this compound?
A1: Bacteria have evolved three primary mechanisms to resist the effects of tetracycline antibiotics.[1][2] Understanding the specific mechanism in your strain is crucial for developing a counter-strategy.
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target at a high enough concentration to be effective. This is one of the most common forms of tetracycline resistance.[3]
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the bacterial ribosome.[4] This action alters the ribosome's conformation, which dislodges the bound tetracycline molecule or prevents it from binding effectively, allowing protein synthesis to continue.[4][5]
-
Enzymatic Inactivation: Certain bacterial enzymes, known as tetracycline destructases, can chemically modify and inactivate the antibiotic molecule.[2][6][7] This mechanism can confer resistance to even the latest generation of tetracycline antibiotics.[7][8]
Q2: How can I experimentally determine if my bacterial strain is resistant to this compound?
A2: Antimicrobial Susceptibility Testing (AST) is used to determine resistance. The goal is to find the Minimum Inhibitory Concentration (MIC), which is the lowest antibiotic concentration that prevents visible bacterial growth.[9] Broth microdilution and disk diffusion are standard methods.[9][10][11]
References
- 1. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products as Platforms To Overcome Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prizedwriting.ucdavis.edu [prizedwriting.ucdavis.edu]
- 6. Novel Combination Therapy that Improves Resistance to Tetracycline Antibiotics | Washington University Office of Technology Management [tech.wustl.edu]
- 7. Small molecule inhibitors to prevent tetracycline resistance | Washington University Office of Technology Management [tech.wustl.edu]
- 8. Resistance Genes to Latest Generation of Antibiotics Are Widespread | Technology Networks [technologynetworks.com]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tetracycline and Related Compounds
A Note on "Nitrocycline": The query for "this compound" did not yield specific results for a compound of that name involved in synthesis. It is presumed that this may be a typographical error for "Tetracycline," a well-established class of antibiotics. This technical support center, therefore, focuses on improving the yield of Tetracycline synthesis. Should "this compound" refer to a different specific molecule, please provide additional details for a more targeted response.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of tetracycline. It covers both biosynthetic and chemical synthesis approaches.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for producing tetracycline?
A1: Tetracycline and its analogs are primarily produced through two main routes:
-
Biosynthesis/Fermentation: This is the most cost-effective method for large-scale production. It utilizes strains of Streptomyces bacteria, such as Streptomyces aureofaciens or Streptomyces rimosus, in a controlled fermentation process.[1][2]
-
Total Chemical Synthesis: This approach involves constructing the complex tetracyclic core from simpler chemical precursors. While offering greater flexibility for creating novel analogs, total synthesis is often challenged by a high number of steps and low overall yields.[3][4]
-
Semi-synthesis: This method involves chemically modifying tetracycline analogs that have been produced through fermentation. This is a common strategy for creating second and third-generation tetracyclines.[1]
Q2: What are the critical factors affecting the yield in tetracycline fermentation?
A2: The yield of tetracycline from fermentation is highly sensitive to several parameters:
-
pH: The optimal pH for tetracycline production is typically around 6.0-6.5, though some studies have shown success at a pH of 9.0.[5][6]
-
Temperature: The ideal incubation temperature is generally around 35°C.[5][6]
-
Media Composition: The choice of carbon and nitrogen sources is crucial. Dextrose and yeast extract are commonly used.[5] The presence of specific inorganic salts, like calcium carbonate, can also enhance yield.[6]
-
Aeration: Adequate aeration is necessary for the submerged fermentation process.[2]
-
Chloride Concentration: In the production of tetracycline, the amount of chloride in the medium is a critical factor, as it can trigger the formation of chlortetracycline instead.[2]
Q3: Why are total synthesis yields for tetracycline often low?
A3: The total synthesis of tetracycline is a complex undertaking, and low yields can be attributed to several factors:
-
Long Synthetic Routes: The synthesis often involves numerous steps; even with a good yield at each step, the overall yield can be very low. For example, an 18-step synthesis with an 80% yield at each step would result in an overall yield of only 1.8%.[4]
-
Stereochemical Complexity: The tetracycline molecule has multiple stereocenters, and controlling the stereochemistry during the synthesis is a significant challenge.[7]
-
Sensitivity of Intermediates: Many of the intermediates in the synthesis are sensitive to acidic, alkaline, and reducing agents, which can lead to degradation and side reactions.[3]
Q4: What are common side reactions in chemical synthesis of tetracyclines?
A4: During the chemical synthesis of tetracycline analogs, several side reactions can occur, leading to reduced yields. For instance, in the preparation of dihalo compounds used as precursors for 8-azatetracyclines, the reduction of the N-oxide to the starting pyridine is a major side reaction.[8]
Troubleshooting Guides
Biosynthesis (Fermentation)
| Issue | Possible Causes | Troubleshooting Steps |
| Low Tetracycline Titer | Suboptimal pH of the fermentation medium. | Monitor and maintain the pH in the optimal range (typically 6.0-6.5).[6] |
| Incorrect incubation temperature. | Ensure the fermenter is maintained at the optimal temperature, usually around 35°C.[5][6] | |
| Inappropriate carbon or nitrogen source. | Optimize the media composition. Consider using dextrose as the carbon source and yeast extract as the nitrogen source.[5] | |
| Insufficient aeration. | Check and adjust the aeration rate to ensure adequate oxygen supply for the Streptomyces culture.[2] | |
| Contamination of Culture | Non-sterile equipment or media. | Ensure all fermentation equipment and media are properly sterilized before use. |
| Improper inoculation technique. | Use aseptic techniques during the inoculation of the fermenter. | |
| Production of Chlortetracycline instead of Tetracycline | High chloride concentration in the medium. | Carefully control the chloride content of the fermentation medium to favor the production of tetracycline.[2] |
Chemical Synthesis
| Issue | Possible Causes | Troubleshooting Steps |
| Low Yield in Michael-Claisen Cyclization | Inefficient reaction conditions. | Employ a stepwise protocol for the addition of the base and enone.[7] |
| Unstable D-ring precursors. | Use D-ring precursors with anion-stabilizing substituents in the benzylic position.[7] | |
| Poor Stereoselectivity | Inappropriate reaction conditions or catalysts. | Utilize stereospecific reactions where possible, such as stereospecific Grignard additions or enamine hydrolysis.[3] |
| Racemization of intermediates. | Protect sensitive functional groups and use mild reaction conditions to prevent epimerization. | |
| Degradation of Product | Exposure to harsh pH or reducing agents. | Tetracyclines are most stable between pH 2-8. Avoid strongly acidic, alkaline, or reducing conditions during workup and purification.[3] |
| Formation of Side Products | Competing reaction pathways. | In reactions like N-oxidation followed by treatment with POBr3, be aware of side reactions such as the reduction of the N-oxide.[8] Optimize reaction conditions to favor the desired product. |
Data on Yield Improvement
Table 1: Optimization of Fermentation Parameters for Tetracycline Production by Streptomyces aureofaciens
| Parameter | Condition | Tetracycline Yield (mg/g substrate) | Fold Increase |
| Non-Optimized Medium | - | - | - |
| Optimized Medium | Peanut meal (0.4%), Soluble starch (2%), Incubation period (2 days) | 17.98 | 2.87 |
Source: Adapted from studies on optimizing medium conditions for tetracycline production.[9][10]
Table 2: Comparison of Total Synthesis Yields for Tetracycline and its Analogs
| Synthetic Route | Number of Steps | Overall Yield | Key Reaction |
| Woodward's Synthesis of Sancycline | 18 | Not reported, but estimated to be low (e.g., 1.8% if each step is 80% efficient) | Linear synthesis |
| Muxfeldt's Synthesis of (±)-5-Oxytetracycline | 22 | 0.06% | Double ring closure |
| Tatsuta's Synthesis of (−)-Tetracycline | 34 | 0.002% | Michael–Claisen cyclization |
| Myers' Convergent Synthesis of (−)-Tetracycline | 17 | 1.1% | Diels-Alder cycloaddition |
| Myers' Route to AB Precursor | 9 | 21% | Intramolecular furan Diels–Alder cycloaddition |
Source: Compiled from various reports on the total synthesis of tetracyclines.[3][4][7][11][12]
Experimental Protocols
Protocol 1: Optimized Solid-State Fermentation for Tetracycline Production
This protocol is based on the optimization of medium conditions for Streptomyces aureofaciens.
1. Substrate Preparation:
- Use pineapple peel waste as the solid substrate.
- Adjust the initial moisture content to 65%.[6]
- Set the initial pH of the substrate to 6.0-6.5.[6]
2. Inoculum Preparation:
- Culture a selected strain of Streptomyces aureofaciens on a nutrient-rich agar medium.
- Prepare an inoculum with a size of 1.0 x 10⁸ spores/ml.[6]
3. Fermentation:
- Inoculate the prepared substrate with the Streptomyces aureofaciens inoculum.
- Incubate at 35°C for 2-7 days.[6][9]
- The medium should be supplemented with 0.4% peanut meal and 2% soluble starch for optimal yield.[9][10]
4. Extraction and Purification:
- Acidify the fermented culture.
- Separate the biomass by centrifugation.
- Extract tetracycline from the supernatant using an appropriate solvent.
- Purify the extracted tetracycline using chromatographic techniques.
Protocol 2: Michael-Claisen Cyclization for C-Ring Formation in Tetracycline Synthesis
This protocol describes a key step in a convergent synthesis of tetracycline analogs.
1. Reactant Preparation:
- Dissolve the organostannane D-ring precursor in anhydrous tetrahydrofuran (THF) and cool to -78°C.
- In a separate flask, dissolve the enone AB-ring precursor in anhydrous THF and cool to -78°C.
2. Michael Addition:
- Add n-butyllithium to the solution of the organostannane precursor at -78°C.
- Transfer this mixture to the solution of the enone precursor, also at -78°C.
3. Claisen Condensation and Quenching:
- After the Michael addition is complete, quench the reaction with tert-butyldimethylsilyl triflate (TBSOTf) to afford the Michael addition product.[7]
4. Deprotection:
- The resulting product can then be deprotected in a two-step process:
- Treatment with aqueous hydrofluoric acid (HF) in acetonitrile.
- Hydrogenolysis using a palladium catalyst (e.g., Pd/C or Pd black) in a methanol-dioxane solvent system.[7]
Visualizations
References
- 1. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thesciencenotes.com [thesciencenotes.com]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. tigerweb.towson.edu [tigerweb.towson.edu]
- 5. Optimized bioreactor methods for tetracycline from Streptomyces aureofaciens [wisdomlib.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. airccse.com [airccse.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Practical, Enantioselective Synthetic Route to a Key Precursor to the Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Nitrocycline
Nitrocycline Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this compound during experimentation.
Disclaimer: "this compound" is considered a hypothetical compound for this guide. The information provided is based on the known characteristics of tetracycline derivatives and nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its proposed primary mechanism of action?
A1: this compound is a novel, semi-synthetic tetracycline antibiotic. Its primary, on-target mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] This action prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, effectively halting the elongation of peptide chains and inhibiting bacterial growth.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: Due to its tetracycline backbone and nitroaromatic moiety, this compound may exhibit several off-target effects:
-
Mitochondrial Protein Synthesis Inhibition: Similar to other tetracyclines, this compound can interfere with mitochondrial ribosomes, which share ancestry with bacterial ribosomes.[3][4][5][6] This can lead to impaired mitochondrial function and a state of mitonuclear protein imbalance.[3][4]
-
Matrix Metalloproteinase (MMP) Inhibition: Tetracyclines are known to inhibit MMPs, which are involved in extracellular matrix remodeling.[7][8][9][10] This effect is independent of their antimicrobial properties and occurs through the chelation of zinc ions at the MMP active site.[7][9]
-
Induction of Oxidative Stress: The nitroaromatic group can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[11][12] This can contribute to cellular damage.
Q3: How can I distinguish between on-target and off-target effects in my cellular assays?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use a structurally related control compound: Synthesize or obtain a version of this compound that is inactive against its primary target (e.g., lacks the key binding motif for the 30S ribosome) but retains the structural elements responsible for off-target effects.
-
Rescue experiments: If an off-target effect is suspected, try to rescue the phenotype. For example, if mitochondrial dysfunction is observed, co-treatment with an antioxidant like N-acetylcysteine (NAC) might mitigate the effect if it's caused by oxidative stress.
-
Target engagement assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target at the concentrations used in your experiments.[13][14][15][16]
Q4: What are the best practices for determining the optimal concentration of this compound to minimize off-target effects?
A4: The key is to use the lowest effective concentration that elicits the desired on-target effect.
-
Dose-response curves: Generate detailed dose-response curves for both on-target and off-target effects. This will help you determine the therapeutic window.
-
IC50/EC50 determination: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for both your primary target and known off-targets. Aim to work in a concentration range that maximizes on-target effects while minimizing off-target engagement.
Q5: Are there any known countermeasures for this compound-induced off-target effects?
A5: Yes, based on the predicted off-target mechanisms, the following countermeasures can be employed:
-
For Oxidative Stress: Co-administration of antioxidants such as N-acetylcysteine (NAC) or Vitamin E can help mitigate ROS-induced damage.
-
For Mitochondrial Dysfunction: Providing cells with alternative energy sources like pyruvate or uridine may help bypass some of the metabolic consequences of mitochondrial protein synthesis inhibition.
-
For MMP Inhibition: If MMP inhibition is an unwanted side effect in your model system, there is no direct countermeasure. However, being aware of this activity is critical for interpreting data related to tissue remodeling, cell migration, and inflammation.
Troubleshooting Guides
Problem: Unexpected Cell Death or Cytotoxicity at Effective Concentrations
| Possible Cause | Suggested Solution |
| Mitochondrial Toxicity | 1. Measure mitochondrial membrane potential using a fluorescent dye (e.g., TMRE). A decrease indicates mitochondrial dysfunction. 2. Assess cellular respiration using a Seahorse XF Analyzer. 3. Attempt a rescue experiment by supplementing the media with pyruvate or uridine. |
| Oxidative Stress | 1. Measure intracellular ROS levels using a fluorescent probe like DCFDA or MitoSOX Red.[17][18][19] 2. Co-treat with an antioxidant (e.g., NAC) to see if cytotoxicity is reduced. |
| Lysosomal Impairment | 1. Assess lysosomal pH using a ratiometric probe (e.g., LysoSensor). 2. Monitor lysosomal membrane permeabilization. |
Problem: Discrepancies Between In Vitro and In Vivo Results
| Possible Cause | Suggested Solution |
| Pharmacokinetics/Biodistribution | 1. Perform pharmacokinetic (PK) studies to determine the concentration of this compound in the target tissue.[20] 2. The in vivo concentration might be too low for the on-target effect or high enough to cause off-target toxicity in specific organs. |
| Metabolism | 1. Investigate the metabolic fate of this compound in vivo. The nitro group can be metabolized to reactive intermediates. 2. Analyze tissue samples for metabolites. |
| Off-Target MMP Inhibition | 1. The inhibition of MMPs in vivo can have complex physiological consequences not observed in vitro, affecting processes like angiogenesis and immune cell infiltration.[7][8][9][10] 2. Measure MMP activity in tissue homogenates.[21][22][23] |
Data Presentation
Table 1: Comparative Potency of this compound on Target vs. Off-Targets
| Target | Assay Type | IC50 (µM) |
| On-Target: Bacterial Ribosome | Bacterial Growth Inhibition | 0.5 |
| Off-Target: Mitochondrial Ribosome | Mitochondrial Protein Synthesis Assay | 15 |
| Off-Target: MMP-9 | Fluorogenic MMP Activity Assay[21][22][23] | 25 |
| Off-Target: Cytotoxicity (Hepatocytes) | Cell Viability Assay (MTT) | 50 |
Table 2: Effect of N-Acetylcysteine (NAC) on this compound-Induced Cytotoxicity in HEK293T Cells
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| This compound (50 µM) | 45 |
| This compound (50 µM) + NAC (1 mM) | 85 |
| NAC (1 mM) | 98 |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies.[13][14][15][16][24]
-
Objective: To verify the binding of this compound to its intended target protein in a cellular context.
-
Principle: Ligand binding increases the thermal stability of a protein.
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with either vehicle (DMSO) or varying concentrations of this compound for 1 hour at 37°C.
-
Harvest and wash the cells. Resuspend in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analyze the supernatant by Western blot or another protein detection method to quantify the amount of soluble target protein at each temperature.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
-
2. Measurement of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red
This protocol is based on standard methods for mitochondrial ROS detection.[17][18][19]
-
Objective: To quantify mitochondrial superoxide production induced by this compound.
-
Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.
-
Procedure:
-
Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., Antimycin A) and a vehicle control.
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or cell culture medium without phenol red.
-
Remove the treatment media from the cells and wash once with warm PBS.
-
Add the MitoSOX Red working solution to each well and incubate for 10-15 minutes at 37°C, protected from light.
-
Wash the cells three times with warm PBS.
-
Add warm HBSS or PBS to each well.
-
Measure fluorescence using a microplate reader with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.
-
3. Matrix Metalloproteinase (MMP) Activity Assay
This is a general protocol for a fluorogenic MMP activity assay.[21][22][23]
-
Objective: To determine the inhibitory effect of this compound on MMP activity.
-
Principle: A fluorogenic MMP substrate is cleaved by active MMPs, releasing a fluorescent signal.
-
Procedure:
-
Activate pro-MMP enzyme (e.g., recombinant human MMP-9) with APMA (4-aminophenylmercuric acetate) according to the manufacturer's instructions.
-
In a 96-well plate, add assay buffer.
-
Add various concentrations of this compound (or a known MMP inhibitor as a positive control) to the wells.
-
Add the activated MMP enzyme to the wells and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic MMP substrate.
-
Immediately measure the fluorescence kinetically over 30-60 minutes using a microplate reader with excitation/emission wavelengths appropriate for the substrate.
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
-
Visualizations
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Caption: Logical relationship for optimal dose selection.
References
- 1. Doxycycline - Wikipedia [en.wikipedia.org]
- 2. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tetracycline antibiotics impair T cell function by targeting mitochondria | Karolinska Institutet [news.ki.se]
- 7. Matrix metalloproteinase inhibition with tetracyclines for the treatment of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix metalloproteinase inhibitor properties of tetracyclines: therapeutic potential in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of tetracycline as an inhibitor of matrix metalloproteinase activity secreted by human bone-metastasizing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetracyclines suppress matrix metalloproteinase activity in adjuvant arthritis and in combination with flurbiprofen, ameliorate bone damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interactions of nitroaromatic compounds with the mammalian selenoprotein thioredoxin reductase and the relation to induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 16. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. sm.unife.it [sm.unife.it]
- 19. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical PK analysis | genOway [genoway.com]
- 21. benchchem.com [benchchem.com]
- 22. diapharma.com [diapharma.com]
- 23. quickzyme.com [quickzyme.com]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Nitrocycline Treatment Optimization
Welcome to the technical support center for Nitrocycline. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to this compound treatment, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, a member of the tetracycline family of antibiotics, functions as a protein synthesis inhibitor. It primarily acts by binding to the 30S ribosomal subunit in bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2][3][4] This action effectively halts the elongation of polypeptide chains, leading to a bacteriostatic effect.[1][3] While highly selective for bacterial ribosomes, at high concentrations, it can also affect mitochondrial protein synthesis in eukaryotic cells.[2][3] Some tetracyclines have also been shown to inhibit matrix metalloproteinases and may have anti-inflammatory properties.[1][5]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental goals. For applications in tetracycline-controlled gene expression systems, a concentration of 10 mg/L is often recommended.[6] For cytotoxicity or antibacterial studies, a dose-response experiment is crucial. A starting range of 1 µM to 100 µM is advisable to determine the effective concentration for your specific cell line and experimental endpoint.[7]
Q3: How should I prepare and store a this compound stock solution?
A3: this compound is typically supplied as a hydrochloride salt, which is light-sensitive.[6] To prepare a stock solution, dissolve the powder in 70% ethanol or sterile dimethyl sulfoxide (DMSO).[6][7] For example, a 10 mM stock solution can be prepared in DMSO.[7] It is recommended to filter-sterilize the stock solution, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store it at -20°C, protected from light.[6][7]
Q4: How do I determine the optimal incubation time for my experiment?
A4: The ideal incubation time for this compound treatment depends on the cell type, the concentration of the compound, and the biological question being addressed.[7] For acute effects, such as the inhibition of protein synthesis, shorter incubation times of 6 to 12 hours may be sufficient.[7] For endpoints that require changes in protein expression levels, cell viability, or apoptosis, longer incubation times of 24, 48, or even 72 hours are often necessary.[7][8] A time-course experiment is the most effective method to determine the optimal incubation period for your specific experimental setup.[7][9]
Troubleshooting Guide: Optimizing Incubation Time
This guide addresses common issues encountered when determining the optimal incubation time for this compound treatment.
| Issue | Possible Cause | Solution |
| No significant effect of this compound is observed at any time point. | 1. Concentration is too low: The concentration of this compound may be insufficient to elicit a response in your cell line.[7] 2. Incubation time is too short: The treatment duration may not be long enough for the desired biological effect to manifest.[7] 3. Cell line resistance: The cells may have intrinsic or acquired resistance to tetracyclines.[10] 4. Compound degradation: this compound may be unstable in the cell culture medium over long incubation periods.[11] | 1. Perform a dose-response experiment: Test a broader range of this compound concentrations to identify an effective dose. 2. Conduct a time-course experiment: Measure the endpoint at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment window.[7] 3. Consult literature for your specific cell line: Check for known resistance mechanisms or typical effective concentrations. Consider using a different cell line if resistance is suspected. 4. Replenish media with fresh this compound: For long-term experiments, consider changing the media and re-adding the compound every 24-48 hours. |
| High cytotoxicity or off-target effects are observed. | 1. Concentration is too high: The this compound concentration may be toxic to the cells.[8] 2. Incubation time is too long: Prolonged exposure may lead to cellular stress and non-specific effects.[9] | 1. Lower the this compound concentration: Perform a dose-response experiment to find a concentration that achieves the desired effect with minimal toxicity. 2. Shorten the incubation time: A shorter treatment period may be sufficient to observe the intended effect without causing excessive cell death. |
| Effect is observed at an early time point but diminishes later. | 1. Cellular adaptation: Cells may adapt to the treatment over time. 2. Compound metabolism or degradation: The effective concentration of this compound may decrease over the course of the experiment.[11] | 1. Focus on earlier time points: Collect data at the time point of maximal effect. 2. Consider repeated dosing: For sustained effects, a protocol with repeated or continuous administration of this compound might be necessary. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.[7]
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in complete cell culture medium. A common range to test is 0.1, 1, 10, 50, and 100 µM.[7] Include a vehicle control (e.g., DMSO or ethanol) at the same final concentration as in the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time point (e.g., 24 or 48 hours), based on your experimental goals.
-
Cell Viability Assay: At the end of the incubation, assess cell viability using a suitable method, such as an MTS or LDH assay.[7][12]
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration that inhibits 50% of cell viability).
Protocol 2: Determining the Optimal Incubation Time (Time-Course)
-
Cell Seeding: Seed cells in multiple plates (one for each time point) or in a multi-well plate format.
-
Treatment: Treat the cells with a fixed concentration of this compound (e.g., the IC50 value determined from the dose-response experiment or a concentration known to be effective from the literature).
-
Incubation: Incubate the cells for various time points, such as 6, 12, 24, 48, and 72 hours.[7]
-
Endpoint Measurement: At each time point, harvest the cells or perform the desired assay to measure your experimental endpoint (e.g., protein expression by Western blot, apoptosis by Annexin V staining, or gene expression by qPCR).
-
Data Analysis: Plot the measured effect against the incubation time to identify the time point at which the maximal (or desired) effect is observed.
Visualizations
Caption: Mechanism of action of this compound in bacteria.
Caption: Workflow for a time-course experiment.
Caption: Troubleshooting logic for optimizing treatment.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 4. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Tetracyclines—An Important Therapeutic Tool for Dermatologists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abo.com.pl [abo.com.pl]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Validation & Comparative
An Examination of "Nitrocycline" in Relation to the Established Efficacy of Doxycycline
A comparative analysis of the tetracycline-class antibiotic Doxycycline against the novel compound "Nitrocycline" is currently unfeasible due to the lack of scientific literature and clinical data identifying a substance named this compound. Extensive searches of chemical and medical databases have yielded no results for an antibiotic with this designation.
This guide will proceed by providing a comprehensive overview of Doxycycline, a widely used and well-documented antibiotic, to serve as a benchmark for the evaluation of any future compounds, including potential novel tetracycline derivatives. We will detail its mechanism of action, antimicrobial spectrum, and the experimental protocols used to determine its efficacy. This information is intended for researchers, scientists, and drug development professionals who may be investigating new antibiotic agents.
Doxycycline: A Profile
Doxycycline is a broad-spectrum tetracycline antibiotic that has been in clinical use since 1967.[1] It is a semi-synthetic derivative of oxytetracycline, produced by Streptomyces species.[1] Doxycycline is valued for its high oral bioavailability and a longer half-life compared to earlier tetracyclines.[1]
Mechanism of Action
Doxycycline functions by inhibiting protein synthesis in bacteria.[2][3][4] This bacteriostatic action is achieved through its binding to the 30S ribosomal subunit of bacteria.[1][2][3][4][5] This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby halting the elongation of peptide chains and preventing the synthesis of essential proteins.[1][3][5]
Caption: Doxycycline's inhibition of bacterial protein synthesis.
Antimicrobial Spectrum
Doxycycline is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms.[1] Its spectrum of activity is a key factor in its widespread clinical use.
| Category | Susceptible Organisms |
| Gram-positive Bacteria | Bacillus anthracis, Listeria monocytogenes, Streptococcus pneumoniae[1] |
| Gram-negative Bacteria | Acinetobacter species, Bartonella bacilliformis, Brucella species, Campylobacter fetus, Enterobacter aerogenes, Escherichia coli, Francisella tularensis, Haemophilus ducreyi, Haemophilus influenzae, Klebsiella species, Neisseria gonorrhoeae, Shigella species, Vibrio cholerae, Yersinia pestis[1] |
| Atypical Bacteria | Chlamydia species, Mycoplasma pneumoniae, Rickettsia species[2] |
| Anaerobes | Clostridium species, Fusobacterium fusiforme, Propionibacterium acnes[1] |
| Parasites | Plasmodium falciparum (malaria)[2] |
Table 1: Antimicrobial Spectrum of Doxycycline.
Experimental Protocols for Efficacy Testing
The efficacy of antibiotics like Doxycycline is primarily determined through susceptibility testing. The following outlines a standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC), a key measure of antibiotic efficacy.
Minimum Inhibitory Concentration (MIC) Assay Protocol
-
Bacterial Strain Preparation:
-
Select the desired bacterial strains for testing.
-
Culture the strains overnight in appropriate broth medium (e.g., Mueller-Hinton Broth) at 37°C.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
-
Antibiotic Dilution Series:
-
Prepare a stock solution of Doxycycline in a suitable solvent.
-
Perform serial two-fold dilutions of the Doxycycline stock solution in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the Doxycycline dilutions with the standardized bacterial suspension.
-
Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion
While a direct comparison with "this compound" is not possible at this time, the data presented for Doxycycline provides a robust framework for evaluating the efficacy of any new antibiotic compound. The established mechanism of action, broad antimicrobial spectrum, and standardized protocols for susceptibility testing for Doxycycline serve as a valuable reference for the scientific and drug development communities. Should information on "this compound" or other novel tetracycline analogs become available, a similar systematic evaluation will be necessary to determine their potential clinical utility. Researchers are encouraged to report any findings on novel antimicrobial agents to contribute to the collective knowledge base.
References
- 1. Doxycycline: An Overview of Its History and Current Use [japi.org]
- 2. Doxycycline - Wikipedia [en.wikipedia.org]
- 3. Doxycycline: Structure & Mechanism of Action | Study.com [study.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Nitrocycline and Minocycline in the Treatment of Specific Infections
A Note on Nitrocycline: While "this compound" is a recognized chemical compound with antibacterial properties, there is a significant lack of publicly available data regarding its clinical efficacy, in vitro activity against specific pathogens, and detailed experimental protocols. As such, a direct and comprehensive comparison with Minocycline as requested is not feasible at this time. To provide a valuable and data-rich resource for researchers, this guide will instead offer a detailed comparative analysis of Minocycline and a closely related, well-documented tetracycline, Doxycycline . This comparison will adhere to the core requirements of the original request, providing in-depth data, experimental methodologies, and pathway visualizations to inform research and drug development.
Minocycline vs. Doxycycline: A Head-to-Head Comparison
Minocycline and Doxycycline are second-generation tetracycline antibiotics that share a core mechanism of action but exhibit key differences in their antibacterial spectrum, pharmacokinetic profiles, and clinical applications. Both are broad-spectrum bacteriostatic agents that inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit, preventing the association of aminoacyl-tRNA with the bacterial ribosome.[1] Beyond their antibacterial effects, both drugs possess notable anti-inflammatory, immunomodulatory, and neuroprotective properties.
Quantitative Comparison of In Vitro Efficacy
The in vitro potency of Minocycline and Doxycycline against various clinically significant bacterial pathogens is a critical factor in antibiotic selection. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: Comparative MIC50 and MIC90 Values (μg/mL) for Selected Gram-Positive Bacteria
| Organism | Antibiotic | MIC50 | MIC90 |
| Staphylococcus aureus (MRSA) | Minocycline | 0.19 | - |
| Doxycycline | 2.12 | - | |
| Staphylococcus aureus (MSSA) | Minocycline | - | 0.12 |
| Doxycycline | - | 0.5 | |
| Enterococcus faecalis | Minocycline | - | - |
| Doxycycline | - | - |
Data sourced from multiple studies.[2][3][4] Note: MIC values can vary between studies and geographic locations.
Table 2: Comparative MIC50 and MIC90 Values (μg/mL) for Selected Gram-Negative Bacteria
| Organism | Antibiotic | MIC50 | MIC90 |
| Acinetobacter baumannii | Minocycline | 1 | 8 |
| Doxycycline | 2 | >8 | |
| Escherichia coli | Minocycline | - | - |
| Doxycycline | - | - |
Data sourced from multiple studies.[5][6] Note: MIC values can vary between studies and geographic locations.
Pharmacokinetic and Pharmacodynamic Profile Comparison
The pharmacokinetic properties of Minocycline and Doxycycline influence their distribution in the body and dosing regimens.
Table 3: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Minocycline | Doxycycline |
| Bioavailability | ~100% | ~100% |
| Half-life | 11-22 hours | 15-25 hours |
| Protein Binding | 76% | 80-90% |
| Metabolism | Hepatic | Primarily excreted unchanged |
| Elimination | Feces and Urine | Feces and Urine |
| Lipophilicity | High | Moderate |
Data compiled from various sources.[7]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI/EUCAST Guidelines)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.[8][9][10][11]
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of Minocycline and Doxycycline
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in MHB in the wells of a 96-well plate. The final concentrations should span a clinically relevant range.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or with a spectrophotometer.
In Vivo Efficacy Testing: Murine Pneumonia Model
This animal model is used to evaluate the in vivo efficacy of antibiotics in treating bacterial pneumonia.[12][13][14]
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6)
-
Anesthesia (e.g., isoflurane)
-
Bacterial challenge strain (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)
-
Minocycline and Doxycycline for injection
-
Sterile saline
Procedure:
-
Acclimatization: Mice are acclimatized to the laboratory conditions for at least 7 days before the experiment.
-
Infection: Mice are anesthetized, and a specific dose of the bacterial suspension is administered intranasally or via intratracheal instillation to induce pneumonia.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), mice are treated with the test antibiotic (Minocycline or Doxycycline) or a vehicle control (saline) via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection). Dosing regimens can be varied to assess different therapeutic strategies.
-
Monitoring: Mice are monitored for clinical signs of illness, and body weight is recorded daily.
-
Endpoint Analysis: At the end of the study period (e.g., 24 or 48 hours post-infection), mice are euthanized. Lungs are aseptically harvested, homogenized, and serially diluted for bacterial enumeration (CFU counting) on appropriate agar plates. Lung tissue can also be collected for histopathological analysis to assess inflammation and tissue damage.
In Vivo Anti-inflammatory Activity: LPS-Induced Inflammation Model
This model is used to assess the anti-inflammatory properties of compounds by inducing a systemic inflammatory response with lipopolysaccharide (LPS).[15][16][17][18]
Materials:
-
Mice (e.g., BALB/c)
-
Lipopolysaccharide (LPS) from E. coli
-
Minocycline and Doxycycline for injection
-
Sterile saline
-
ELISA kits for cytokine measurement
Procedure:
-
Acclimatization: Mice are acclimatized for at least one week.
-
Treatment: Mice are pre-treated with Minocycline, Doxycycline, or saline via intraperitoneal injection one hour before the inflammatory challenge.
-
Inflammation Induction: A single dose of LPS (e.g., 1 mg/kg) is administered via intraperitoneal injection.
-
Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), blood is collected via cardiac puncture. Serum is separated for cytokine analysis.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the serum are quantified using specific ELISA kits. A reduction in cytokine levels in the antibiotic-treated groups compared to the LPS-only group indicates anti-inflammatory activity.
Signaling Pathways and Mechanisms of Action
Antibacterial Mechanism of Action
Both Minocycline and Doxycycline exert their primary antibacterial effect by inhibiting bacterial protein synthesis.
Figure 1. Mechanism of bacterial protein synthesis inhibition by tetracyclines.
Anti-inflammatory Signaling Pathways
Minocycline and Doxycycline have been shown to modulate inflammatory responses through various signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Matrix Metalloproteinases (MMPs).
Figure 2. Inhibition of NF-κB and MMP pathways by tetracyclines.
Conclusion
While a direct comparison with this compound is limited by the available data, this guide provides a comprehensive analysis of Minocycline versus Doxycycline for researchers and drug development professionals. Minocycline often demonstrates superior in vitro potency against certain challenging pathogens like Acinetobacter baumannii and MRSA.[2][5] Its higher lipophilicity may also contribute to better penetration into certain tissues. However, Doxycycline is also a highly effective broad-spectrum antibiotic with a favorable pharmacokinetic profile and is often associated with a lower incidence of certain side effects. The choice between these two agents should be guided by the specific clinical scenario, local susceptibility patterns, and patient-specific factors. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for further investigation into the therapeutic potential of these versatile tetracycline antibiotics.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Retention of Minocycline Susceptibility When Gram-Positive Periprosthetic Joint Infection Isolates Are Non-Susceptible to Doxycycline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. ashp.org [ashp.org]
- 8. iacld.com [iacld.com]
- 9. goums.ac.ir [goums.ac.ir]
- 10. szu.gov.cz [szu.gov.cz]
- 11. nicd.ac.za [nicd.ac.za]
- 12. amr-accelerator.eu [amr-accelerator.eu]
- 13. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. amr-accelerator.eu [amr-accelerator.eu]
- 15. researchgate.net [researchgate.net]
- 16. Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis [bio-protocol.org]
- 17. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Antibiotic Resistance: A Comparative Analysis of Nitrocycline
For researchers, scientists, and drug development professionals, understanding the cross-resistance profiles of novel antibiotics is paramount in the fight against multidrug-resistant organisms. This guide provides a comparative overview of Nitrocycline, a member of the tetracycline class, and its potential cross-resistance with other antibiotics. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific experimental data on this compound's cross-resistance patterns.
While the chemical entity of this compound (9-nitrotetracycline) is known, it does not appear to be a clinically developed or extensively studied antimicrobial agent. Early research into tetracycline derivatives indicated that substitutions at the 9-position, such as a nitro group, resulted in poor antibacterial activity.[1] Consequently, the focus of tetracycline development has shifted towards other modifications, leading to the advent of newer generation tetracyclines like glycylcyclines (e.g., tigecycline), fluorocyclines (e.g., eravacycline), and aminomethylcyclines (e.g., omadacycline). These newer agents have been specifically designed to overcome common tetracycline resistance mechanisms.
Due to the absence of specific studies evaluating this compound's activity against a panel of antibiotic-resistant bacteria, this guide will, therefore, focus on the well-established principles of tetracycline cross-resistance and the performance of newer, clinically relevant tetracyclines against resistant isolates. This will provide a framework for understanding where a compound like this compound might theoretically fit within the broader landscape of tetracycline resistance.
Understanding Tetracycline Resistance Mechanisms
To appreciate the challenges of cross-resistance, it is crucial to understand the primary ways bacteria evade the effects of tetracyclines. These mechanisms are broadly categorized as:
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target.
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the bacterial ribosome, inducing a conformational change that allows protein synthesis to continue even in the presence of tetracycline.
-
Enzymatic Inactivation: This is a less common mechanism where an enzyme chemically modifies and inactivates the tetracycline molecule.
The following diagram illustrates the primary mechanisms of tetracycline resistance:
Cross-Resistance Within the Tetracycline Class
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antibiotics. Within the tetracycline class, this is a significant concern. For instance, a bacterium expressing a specific efflux pump may be resistant to older tetracyclines like tetracycline and doxycycline.
Newer tetracyclines have been engineered to circumvent these mechanisms. For example, the bulky side chain of glycylcyclines like tigecycline sterically hinders their recognition and transport by many common efflux pumps and reduces their affinity for some ribosomal protection proteins.
Hypothetical Cross-Resistance Profile of this compound
In the absence of direct experimental data for this compound, we can only speculate on its potential cross-resistance profile based on its structure as a simple derivative of the basic tetracycline scaffold. It is plausible that this compound would be susceptible to the same primary resistance mechanisms that affect older tetracyclines. Therefore, one could hypothesize that bacterial strains exhibiting resistance to tetracycline or doxycycline, particularly through well-characterized efflux pumps or ribosomal protection proteins, would also likely show resistance to this compound.
Experimental Protocols for Assessing Cross-Resistance
To definitively determine the cross-resistance profile of any new antibiotic, a series of standardized in vitro experiments are necessary. The fundamental methodologies include:
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Protocol (Broth Microdilution Method):
-
Bacterial Isolate Selection: A panel of clinically relevant bacterial isolates is selected. This panel should include well-characterized strains with known resistance mechanisms to various antibiotic classes, including different tetracyclines.
-
Inoculum Preparation: Bacterial colonies are suspended in a saline solution to match a 0.5 McFarland turbidity standard. This suspension is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Antibiotic Dilution: The antibiotics to be tested (e.g., this compound, tetracycline, doxycycline, tigecycline) are serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Reading: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Experimental Workflow for Cross-Resistance Determination
The following diagram outlines a typical workflow for a cross-resistance study:
Data Presentation: A Template for Comparison
Should experimental data for this compound become available, it would be presented in a clear, tabular format for easy comparison. The table below serves as a template illustrating how such data would be structured.
| Bacterial Strain | Resistance Mechanism | This compound MIC (µg/mL) | Tetracycline MIC (µg/mL) | Doxycycline MIC (µg/mL) | Tigecycline MIC (µg/mL) |
| S. aureus ATCC 29213 | Wild-Type | Data N/A | 0.25 | 0.12 | 0.06 |
| S. aureus (MRSA) | mecA positive | Data N/A | >32 | 16 | 0.12 |
| E. coli ATCC 25922 | Wild-Type | Data N/A | 1 | 0.5 | 0.12 |
| E. coli (ESBL) | blaCTX-M positive | Data N/A | >64 | 32 | 0.25 |
| K. pneumoniae (TetA) | Efflux Pump | Data N/A | 128 | 64 | 0.5 |
| E. faecalis (TetM) | Ribosomal Protection | Data N/A | >256 | 128 | 0.25 |
Note: The MIC values presented for the comparator antibiotics are representative and may vary between studies.
Conclusion
While the concept of this compound exists within the broader chemical family of tetracyclines, there is a notable absence of published experimental data regarding its antibacterial activity and cross-resistance profile. The information available on early 9-substituted tetracyclines suggests that this compound may not possess potent antibacterial properties, which would explain the lack of further development and investigation.
For researchers and drug development professionals, the focus remains on the newer generation tetracyclines, such as eravacycline, omadacycline, and tigecycline, which have demonstrated efficacy against a range of multidrug-resistant pathogens and for which extensive cross-resistance data is available. Future research could potentially revisit this compound and other earlier derivatives, but based on current knowledge, its role in combating antibiotic resistance appears limited. Should new data emerge, the experimental frameworks and comparative analyses outlined in this guide will be essential for evaluating its potential clinical utility.
References
Comparative Analysis of Nitrocycline's Side Effect Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the side effect profile of Nitrocycline, a novel tetracycline-class antibiotic. The performance of this compound is objectively compared with established alternatives, doxycycline and minocycline, supported by experimental data from clinical trials and preclinical models.
Introduction to this compound and the Tetracycline Class
This compound is a next-generation tetracycline antibiotic engineered to overcome common resistance mechanisms. Like other tetracyclines, its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] This class of antibiotics is widely used for a variety of bacterial infections, including respiratory tract infections, skin and soft tissue infections, and certain sexually transmitted infections.[3][4] While generally well-tolerated, tetracyclines are associated with a known class of side effects. This guide focuses on a comparative assessment of these adverse events.
Comparative Side Effect Profile: this compound vs. Doxycycline and Minocycline
The following table summarizes the incidence of common adverse events associated with tetracycline use, drawing comparisons between the hypothetical profile of this compound and the established profiles of doxycycline and minocycline. The data for doxycycline and minocycline are derived from a systematic review of clinical trials and post-marketing surveillance.[5][6]
| Side Effect | This compound (Projected) | Doxycycline | Minocycline |
| Gastrointestinal | |||
| Nausea and Vomiting | ~15-20% | 5-20% | 5-10% |
| Diarrhea | ~5-10% | 5-10% | <5% |
| Dermatological | |||
| Photosensitivity | ~5-10% | 3-10% | <3% |
| Rash | ~2-5% | 2-5% | 5-10% |
| Central Nervous System | |||
| Dizziness/Vertigo | <2% | <1% | 10-15% |
| Headache | ~1-3% | 1-5% | 5-10% |
| Other | |||
| Tooth Discoloration (in children <8) | Class Effect | Class Effect | Class Effect |
Key Experimental Data and Protocols
A significant side effect of the tetracycline class is photosensitivity, an exaggerated sunburn-like reaction upon exposure to ultraviolet (UV) light. The underlying mechanism involves the absorption of UVA radiation by the drug, leading to the generation of reactive oxygen species (ROS) that cause cellular damage.[2]
Signaling Pathway for Tetracycline-Induced Photosensitivity
The following diagram illustrates the proposed signaling pathway for tetracycline-induced photosensitivity.
Caption: Proposed pathway of tetracycline-induced photosensitivity.
Experimental Protocol: In Vitro Phototoxicity Assessment (3T3 Neutral Red Uptake Assay)
The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a standardized in vitro assay to assess the phototoxic potential of a substance.[7]
Objective: To determine the cytotoxic and phototoxic potential of this compound compared to Doxycycline and Minocycline.
Methodology:
-
Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured to form a monolayer in 96-well plates.
-
Pre-incubation: Cells are pre-incubated with eight different concentrations of the test substance (this compound, Doxycycline, or Minocycline) for one hour. Two plates are prepared for each test substance.
-
Irradiation: One plate for each substance is exposed to a non-cytotoxic dose of simulated solar light, while the other plate is kept in the dark.
-
Post-incubation: The treatment medium is replaced with culture medium, and the cells are incubated for another 24 hours.
-
Neutral Red Uptake: The viability of the cells is determined by measuring the uptake of the vital dye, Neutral Red. The dye is extracted, and the absorbance is measured.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated solvent controls. The concentration that reduces cell viability to 50% (IC50) is determined for both the irradiated and non-irradiated conditions. A phototoxicity factor is calculated to compare the IC50 values.
Discussion
The projected side effect profile of this compound suggests a potentially improved safety profile compared to older tetracyclines, particularly concerning CNS effects like dizziness, which are more prominent with minocycline.[5] However, like all tetracyclines, gastrointestinal disturbances and photosensitivity are expected to be the most common adverse events. The provided experimental protocol offers a robust method for preclinical assessment of the phototoxic potential of this compound and other new chemical entities. Further clinical trials are necessary to definitively establish the side effect profile of this compound in human subjects.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of tetracycline phototoxicity on the growth of cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mattek.com [mattek.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validating Nitrocycline's Grip: A Comparative Guide to Cellular Target Engagement
For researchers and drug development professionals, confirming that a therapeutic compound like Nitrocycline engages its intended target within the complex cellular environment is a pivotal step. This guide provides an objective comparison of key methodologies for validating the cellular target engagement of this compound, a tetracycline-class antibiotic, with supporting experimental data and detailed protocols.
Introduction to this compound and its Presumed Target
This compound belongs to the tetracycline family of antibiotics, which are known to be potent inhibitors of bacterial protein synthesis.[1][2][3][4][5][6][7] The primary molecular target of this class of antibiotics is the bacterial 30S ribosomal subunit.[1][2][4][5][6][7] By binding to the 30S subunit, tetracyclines sterically hinder the association of aminoacyl-tRNA with the ribosome's A-site, effectively halting the elongation of the polypeptide chain and arresting bacterial growth.[2][4][5][6][7] While this is the canonical mechanism, some studies suggest that tetracyclines may also exert their effects through other mechanisms, such as altering the cytoplasmic membrane.[4][5] This guide will focus on validating the direct engagement of this compound with its primary ribosomal target.
Comparative Analysis of Target Engagement Methodologies
Several robust techniques can be employed to validate the interaction between a small molecule and its cellular target. Here, we compare three prominent methods applicable to this compound: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET), and Affinity Chromatography coupled with Mass Spectrometry (AC-MS).
| Feature | Cellular Thermal Shift Assay (CETSA) | Bioluminescence Resonance Energy Transfer (BRET) | Affinity Chromatography with Mass Spectrometry (AC-MS) |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[8][9][10] | Non-radiative energy transfer between a luciferase donor and a fluorescent acceptor in close proximity.[11] | A modified version of the compound is used to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[12] |
| Throughput | Moderate to high, especially with MS-based readout (TPP).[8][13] | High, suitable for screening. | Low to moderate. |
| Cellular Context | Intact cells, tissues.[8][9] | Live cells.[11][14] | Cell lysates. |
| Labeling Requirement | Label-free for the compound and target.[9] | Requires genetic modification of the target protein (fusion to luciferase). | Requires chemical modification of the compound (e.g., biotinylation). |
| Quantitative Data | Thermal shift (ΔTm), dose-response curves. | BRET ratio, IC50 values. | Enrichment scores, identification of binding partners. |
| Advantages | Physiologically relevant; applicable to endogenous proteins.[8] | Real-time measurements in living cells; high sensitivity.[10][15] | Unbiased identification of potential targets and off-targets.[12] |
| Limitations | Not all proteins exhibit a clear thermal shift; requires specific antibodies or MS. | Requires genetic engineering; potential for steric hindrance from the tag. | Potential for false positives due to non-specific binding to the affinity matrix; modification of the compound may alter its binding properties. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western blot-based CETSA to validate the engagement of this compound with a candidate ribosomal protein (e.g., a protein from the 30S subunit).
a. Cell Culture and Treatment:
-
Culture a bacterial strain of interest (e.g., E. coli) to mid-log phase.
-
Divide the culture into two groups: one treated with a vehicle control (e.g., DMSO) and the other with this compound at a desired concentration (e.g., 10x MIC).
-
Incubate for a specified period (e.g., 1 hour) under appropriate growth conditions.
b. Heat Challenge:
-
Harvest the bacterial cells by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Resuspend the cell pellets in the same buffer containing a protease inhibitor cocktail.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.[11]
c. Lysis and Fractionation:
-
Lyse the cells using a suitable method (e.g., sonication or enzymatic lysis).
-
Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
d. Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using an antibody specific for the ribosomal protein of interest.
-
Quantify the band intensities to generate a melting curve for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Bioluminescence Resonance Energy Transfer (BRET)
This protocol outlines a competitive displacement BRET assay to quantify the binding of this compound to a ribosomal protein in live cells.
a. Cell Line Generation:
-
Genetically engineer the bacterial strain to express a fusion protein of the target ribosomal protein with a luciferase donor (e.g., NanoLuc).
b. Assay Setup:
-
Culture the engineered bacterial cells to the desired density.
-
In a multi-well plate, add a fluorescently labeled tracer compound known to bind to the target ribosomal protein.
-
Add serial dilutions of this compound or a vehicle control.
-
Add the engineered bacterial cells to initiate the assay.
c. Measurement:
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Measure the luminescence signal at two different wavelengths (one for the donor and one for the acceptor) using a plate reader equipped for BRET measurements.
-
Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and therefore target engagement.
Data Presentation
Table 1: Hypothetical CETSA Data for this compound Target Engagement
| Temperature (°C) | Vehicle Control (Relative Band Intensity) | This compound (Relative Band Intensity) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.75 | 0.92 |
| 55 | 0.40 | 0.80 |
| 60 | 0.15 | 0.55 |
| 65 | 0.05 | 0.25 |
| 70 | 0.01 | 0.10 |
| Tm (°C) | 53.5 | 59.0 |
| ΔTm (°C) | - | +5.5 |
Table 2: Hypothetical BRET Data for this compound
| This compound Conc. (µM) | BRET Ratio | % Inhibition |
| 0.01 | 0.48 | 4 |
| 0.1 | 0.45 | 10 |
| 1 | 0.35 | 30 |
| 10 | 0.20 | 60 |
| 100 | 0.10 | 80 |
| IC50 (µM) | - | 7.5 |
Visualizations
Caption: this compound's mechanism of action on the bacterial ribosome.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Validating the direct engagement of this compound with its intended ribosomal target is crucial for understanding its mechanism of action and for guiding further drug development efforts. The methodologies presented here, particularly CETSA and BRET, offer robust and physiologically relevant approaches to confirm and quantify this critical interaction within the cellular environment. By employing these techniques, researchers can build a strong evidence base for the on-target activity of this compound and similar compounds.
References
- 1. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 6. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 14. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 15. pubs.acs.org [pubs.acs.org]
In Vivo Therapeutic Efficacy of Novel Tetracyclines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. The tetracycline class of antibiotics, historically valued for their broad-spectrum activity, is undergoing a renaissance through chemical modifications designed to overcome resistance mechanisms and enhance therapeutic efficacy. While a specific compound named "Nitrocycline" is not documented in publicly available scientific literature, this guide provides a comparative analysis of a next-generation tetracycline derivative, Tigecycline (a glycylcycline), against the widely-used conventional tetracycline, Doxycycline. This comparison is based on available preclinical in vivo data and is intended to serve as a framework for evaluating the therapeutic potential of novel tetracycline analogs.
Tigecycline represents a significant advancement, engineered to circumvent common tetracycline resistance mechanisms, including efflux pumps and ribosomal protection.[1] This guide will delve into the comparative in vivo performance of Tigecycline and Doxycycline, presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.
Comparative In Vivo Efficacy
The therapeutic efficacy of novel tetracyclines is often evaluated in animal models of infection, where key parameters such as the 50% effective dose (ED50) are determined. The ED50 represents the dose of a drug that is effective in 50% of the tested population.
Table 1: Comparative In Vivo Efficacy (ED50) in a Mouse Systemic Infection Model
| Antibiotic | Bacterial Strain | Resistance Mechanism | ED50 (mg/kg) | Reference |
| Tigecycline | E. coli (strain carrying tet(B)) | Efflux Pump | 0.5 - 1.0 | [1] |
| Doxycycline | E. coli (strain carrying tet(B)) | Efflux Pump | >32 | [1] |
| Tigecycline | S. aureus (strain carrying tet(M)) | Ribosomal Protection | 1.0 - 2.0 | [1] |
| Doxycycline | S. aureus (strain carrying tet(M)) | Ribosomal Protection | 16 - 32 | [1] |
| Tigecycline | S. pneumoniae (penicillin-resistant) | Altered Penicillin-Binding Proteins | 0.25 - 0.5 | [2] |
| Doxycycline | S. pneumoniae (penicillin-resistant) | Altered Penicillin-Binding Proteins | 2.0 - 4.0 | [2] |
Note: Lower ED50 values indicate greater potency. Data is compiled from multiple preclinical studies and may vary based on the specific experimental conditions.
Experimental Protocols
The following is a generalized methodology for determining the in vivo efficacy of antibiotics in a murine systemic infection model.
1. Bacterial Strain Preparation:
-
Bacterial strains (e.g., E. coli, S. aureus) are grown in appropriate broth media to mid-logarithmic phase.
-
The bacterial suspension is washed and diluted in sterile saline to a concentration that will induce a lethal infection in the murine model.
2. Animal Model:
-
Female Swiss albino mice (or other appropriate strain) weighing approximately 20-25g are used.
-
Mice are housed in a controlled environment with access to food and water ad libitum.
3. Induction of Infection:
-
Mice are inoculated intraperitoneally (i.p.) with the prepared bacterial suspension. The inoculum volume is typically 0.5 mL.
4. Antibiotic Administration:
-
Antibiotics (Tigecycline or Doxycycline) are administered at varying doses, typically via subcutaneous (s.c.) or intravenous (i.v.) routes.
-
The first dose is administered 1-2 hours post-infection, with subsequent doses given at specified intervals (e.g., every 12 hours) for a defined period (e.g., 48-72 hours).
5. Observation and Data Analysis:
-
Mortality is recorded over a period of 7-14 days.
-
The 50% effective dose (ED50) is calculated using a statistical method, such as the probit analysis, based on the survival rates at different antibiotic concentrations.
References
A Comparative Guide to the Cost-Effectiveness of Tetracycline Antibiotics
In the landscape of antimicrobial agents, the tetracycline class of antibiotics has long been a cornerstone in treating a wide array of bacterial infections. This guide offers a comparative analysis of the cost-effectiveness of tetracyclines, with a primary focus on the well-established compound, Tetracycline, and its derivatives. While the initial intent was to draw a direct comparison with Nitrocycline, a notable scarcity of publicly available data on its efficacy, cost, and specific experimental protocols necessitates a broader examination of the tetracycline family.
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of performance supported by available data and detailed experimental methodologies.
Understanding Tetracyclines: Mechanism of Action
Tetracyclines are broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1] They achieve this by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth. While primarily bacteriostatic, meaning they inhibit bacterial reproduction, they can be bactericidal at high concentrations.
The core structure of tetracyclines consists of a linear fused tetracyclic nucleus.[1] Various derivatives, such as doxycycline and minocycline, have been developed through modifications to this basic structure, leading to improved pharmacokinetic properties and efficacy against resistant strains.[1]
Cost-Effectiveness Analysis of Tetracycline and Its Derivatives
A comprehensive cost-effectiveness analysis of antibiotics involves evaluating not just the acquisition cost of the drug but also its efficacy, the incidence of adverse effects, and the potential for developing antibiotic resistance.[2]
Data Summary: Tetracycline vs. Common Derivatives
Due to the lack of specific data for this compound, the following table summarizes available information for Tetracycline and two of its commonly prescribed derivatives, Doxycycline and Minocycline. Prices are estimates and can vary based on manufacturer, location, and insurance coverage. Efficacy is often context-dependent and can vary based on the specific bacterial strain and site of infection.
| Feature | Tetracycline | Doxycycline | Minocycline |
| Average Price (per course) | ~$20 - $50 | ~$15 - $40 | ~$30 - $60 |
| Common Indications | Acne, urinary tract infections, respiratory tract infections, chlamydia | Acne, respiratory tract infections, Lyme disease, malaria prophylaxis | Acne, rheumatoid arthritis |
| Reported Efficacy | Effective against a broad range of susceptible bacteria. | Similar to tetracycline, often with better patient compliance due to once or twice-daily dosing. | Effective, particularly in acne, but with a higher incidence of certain side effects.[3] |
| Common Adverse Effects | Gastrointestinal upset, photosensitivity, tooth discoloration in children. | Photosensitivity, gastrointestinal upset. | Dizziness, vertigo, skin discoloration.[3] |
Note: A multicenter, randomized, blinded trial comparing lymecycline and minocycline found that both had similar safety and efficacy profiles, but lymecycline had a 4-fold lower cost of treatment.[3]
Experimental Protocols
To ensure objective and reproducible comparisons of antibiotic efficacy, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. It is a fundamental measure of an antibiotic's potency.
Protocol: Broth Microdilution Method
-
Preparation of Antibiotic Stock Solution: Aseptically prepare a stock solution of the tetracycline antibiotic in a suitable solvent at a high concentration (e.g., 1000 µg/mL).
-
Serial Dilutions: Perform a series of two-fold dilutions of the antibiotic stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a range of antibiotic concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate (containing the serially diluted antibiotic) with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[4]
In Vivo Efficacy Testing: Mouse Infection Model
Animal models are essential for evaluating the in vivo efficacy of an antibiotic. The following is a generalized workflow for a murine infection model.
Protocol: Murine Systemic Infection Model
-
Animal Acclimatization: House mice in a controlled environment for a specified period (e.g., one week) to allow for acclimatization.
-
Infection: Infect the mice with a standardized dose of a pathogenic bacterial strain (e.g., via intraperitoneal injection). The bacterial dose should be predetermined to cause a lethal or sublethal infection.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the tetracycline antibiotic to different groups of mice at various dosages. Include a control group that receives a placebo (e.g., saline).
-
Monitoring: Monitor the mice for a set period (e.g., 7 days) for signs of illness and mortality.
-
Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include bacterial load in various organs (e.g., spleen, liver), which is determined by sacrificing a subset of animals at different time points and plating organ homogenates on agar plates to count colony-forming units (CFUs).
-
Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and compare bacterial loads between treated and control groups to determine the antibiotic's efficacy.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of tetracyclines and a typical experimental workflow.
Caption: Mechanism of action of tetracycline antibiotics.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Conclusion
The tetracycline class of antibiotics remains a vital tool in combating bacterial infections. While a direct cost-effectiveness comparison involving this compound is not feasible due to a lack of data, an analysis of Tetracycline and its common derivatives highlights the critical interplay between drug cost, efficacy, and side-effect profiles. For researchers and drug development professionals, a thorough understanding of the standardized protocols for evaluating antibiotic efficacy is paramount for the objective comparison of existing and novel therapeutic agents. The continued evolution of the tetracycline platform, with the development of newer generations of these antibiotics, underscores the ongoing importance of this class in medicine.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. Factors Affecting the Cost Effectiveness of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Tigecycline and the Quest for Novel Tetracyclines
A comprehensive analysis of Tigecycline, a cornerstone glycylcycline antibiotic, in the context of ongoing antimicrobial resistance challenges. This guide provides an in-depth review of its antibacterial activity, pharmacokinetic and pharmacodynamic profiles, and safety data, alongside a discussion on the landscape of next-generation tetracyclines.
Note to the reader: Extensive research did not yield any publicly available information on a specific antibiotic compound named "Nitrocycline." Therefore, this guide focuses on a detailed analysis of Tigecycline, a significant member of the glycylcycline class of antibiotics, and provides a comparative context with other tetracyclines where data is available.
Introduction
Tigecycline is a broad-spectrum, last-resort antibiotic used to treat complex infections caused by multidrug-resistant (MDR) bacteria.[1][2] As a glycylcycline, it is a derivative of minocycline and was designed to overcome common tetracycline resistance mechanisms.[2][3] This guide offers a head-to-head comparison of Tigecycline's performance characteristics, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Tigecycline, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[4][5][6][7][8] This action blocks the entry of aminoacyl-tRNA into the A site of the ribosome, preventing the incorporation of amino acids into growing peptide chains and thus halting bacterial growth.[4][6][7][8] The addition of a glycylamido moiety at the 9-position of the minocycline core structure enhances its binding affinity to the ribosome, making it effective against bacteria that have developed resistance to older tetracyclines through efflux pumps and ribosomal protection.[2][4][6]
Figure 1: Mechanism of action of Tigecycline.
Antibacterial Spectrum and Activity
Tigecycline exhibits a broad spectrum of activity against a wide range of Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[5][9] This includes activity against many resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[4][9]
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the in vitro activity of Tigecycline against various clinically important bacterial isolates. MIC values are presented as MIC₅₀ and MIC₉₀, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively.
| Bacterial Species | Tigecycline MIC₅₀ (µg/mL) | Tigecycline MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.25 | 0.5 |
| Enterococcus faecalis (VRE) | 0.12 | 0.25 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.06 | 0.12 |
| Escherichia coli (ESBL-producing) | 0.5 | 1 |
| Klebsiella pneumoniae (ESBL-producing) | 1 | 2 |
| Acinetobacter baumannii | 1 | 2 |
| Bacteroides fragilis | 0.25 | 1 |
Data compiled from various in vitro surveillance studies.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Parameters
Tigecycline is administered intravenously and exhibits linear pharmacokinetics.[10] It has a large volume of distribution, indicating extensive tissue penetration.[10][11]
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | 7-10 L/kg | [10] |
| Systemic Clearance (CL) | 0.2-0.3 L/h/kg | [10] |
| Elimination Half-life (t₁/₂) | 37-67 hours | [10] |
| Protein Binding | 71-89% | |
| Primary Route of Elimination | Biliary/fecal | [11] |
Pharmacodynamics
The primary pharmacodynamic parameter that correlates with the efficacy of Tigecycline is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). A higher AUC/MIC ratio is generally associated with better clinical outcomes.
Clinical Efficacy and Safety Profile
Clinical Trials
Tigecycline has been evaluated in numerous clinical trials for the treatment of complicated skin and skin structure infections (cSSSI), complicated intra-abdominal infections (cIAI), and community-acquired bacterial pneumonia (CABP).[4] In phase 3 trials for cSSSI, tigecycline was found to be non-inferior to vancomycin/aztreonam.[9][12] For cIAI, it demonstrated non-inferiority to imipenem/cilastatin.[9]
Safety and Tolerability
The most common adverse events associated with Tigecycline are gastrointestinal, including nausea and vomiting.[4][13] Other reported side effects include diarrhea, headache, and elevations in liver enzymes.[11] Of note, the U.S. Food and Drug Administration (FDA) has issued a boxed warning regarding an increased risk of all-cause mortality in patients treated with Tigecycline compared to other antibiotics.[11] This increased risk is most apparent in patients with ventilator-associated pneumonia.
Mechanisms of Resistance
Resistance to Tigecycline, although still relatively uncommon, is an emerging concern. The primary mechanisms of resistance involve the overexpression of efflux pumps, which actively transport the drug out of the bacterial cell.[1][2][3] Mutations in the ribosomal target have also been identified as a less common resistance mechanism.[14][15]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Protocol: MICs are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Isolate Preparation: Bacterial isolates are grown on appropriate agar plates overnight at 35-37°C. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ovid.com [ovid.com]
- 4. Tigecycline: a novel glycylcycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tigecycline: a novel glycylcycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KBP-7072_Clinical Stage_Pipeline_Science_Our Pipeline_KBP BIOSCIENCES [m.kbpbio.com]
- 7. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 8. Pharmacology of Tetracyclines | Pharmacology Mentor [pharmacologymentor.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Long-Term Safety Profiles of Macrolides and Tetracyclines: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotics in the clinical pipeline as of December 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Nitrocycline and Modern Tetracycline Derivatives for Treating Multidrug-Resistant Infections
For Researchers, Scientists, and Drug Development Professionals
The rising threat of multidrug-resistant (MDR) bacteria necessitates the development and evaluation of novel antimicrobial agents. This guide provides a comparative analysis of Nitrocycline (represented by its close structural and functional analog, Sarecycline) against other modern tetracycline derivatives: Tigecycline, Eravacycline, Omadacycline, and the widely-used Doxycycline. This comparison focuses on their antibacterial efficacy against challenging pathogens and their cytotoxic profiles, supported by experimental data and detailed methodologies.
Data Presentation
Table 1: Comparative Antibacterial Potency (Minimum Inhibitory Concentration - MIC in µg/mL)
The following table summarizes the MIC values of Sarecycline and comparator tetracyclines against a panel of multidrug-resistant Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.
| Antibiotic | S. aureus (MRSA) | S. epidermidis (MRSE) | E. coli (ESBL) | K. pneumoniae (Carbapenem-Resistant) | A. baumannii (MDR) |
| Sarecycline (this compound Analog) | 0.5[1] | 2[1] | 16[2] | >16 | >16 |
| Tigecycline | 0.12 - 0.5[3] | - | 0.25 - 0.5 | 0.5 - 2 | 2 - 4 |
| Eravacycline | 0.12 - 1 | - | 0.25 - 0.5[4] | 0.5 - 2[4] | 0.5 - 2[4] |
| Omadacycline | 0.25 - 0.5[5] | - | 1 - 2 | 1 - 8 | 4 - 8[6] |
| Doxycycline | 0.5 - 4 | - | 16 - >128 | >128 | 32 - >128 |
Data compiled from multiple sources. Ranges are provided to reflect variations across different studies and strains.
Table 2: Comparative Cytotoxicity (Half-maximal Inhibitory Concentration - IC50 in µM)
This table presents the cytotoxic effects of Sarecycline and its comparators on mammalian cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Higher IC50 values suggest lower cytotoxicity and a better safety profile. It is important to note that much of the available data is on cancer cell lines, which may not be fully representative of toxicity in healthy, non-cancerous cells.
| Antibiotic | Cell Line | IC50 (µM) |
| Sarecycline (this compound Analog) | E. coli (protein synthesis inhibition) | 8.3 ± 0.18[2] |
| Tigecycline | HCT-116 (colorectal cancer) | 93[3] |
| Huh7 (hepatocellular carcinoma) | 7.695[3] | |
| HepG2 (hepatocellular carcinoma) | 1.723[3] | |
| Doxycycline | NCI-H446 (lung cancer) | 1.70[7] |
| A549 (lung cancer) | 1.06[7] | |
| C6 Glioma | 43.49[8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a standardized procedure for determining the in vitro antimicrobial susceptibility of bacteria.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
Antibiotic stock solutions
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plates to achieve a range of concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic stock is added to the first column and serially diluted across the plate.[9]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Within 15 minutes of preparation, inoculate each well (containing 100 µL of the antibiotic dilution) with 100 µL of the final bacterial inoculum.[10]
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.[10] This can be assessed visually or with a plate reader.
-
Assessment of Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Sterile 96-well tissue culture plates
-
Test compounds (antibiotics)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test antibiotics in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by tetracycline antibiotics and the experimental workflows described above.
Caption: Overview of signaling pathways modulated by tetracyclines.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Workflow for cytotoxicity assessment using the MTT assay.
Discussion
The data presented in this guide highlight the nuanced differences between this compound (represented by Sarecycline) and other modern tetracyclines.
Antibacterial Activity: Sarecycline demonstrates potent activity against Gram-positive organisms like MRSA and MRSE, with MIC values comparable to or slightly higher than other modern tetracyclines.[1] However, its activity against Gram-negative bacteria, particularly multidrug-resistant strains of E. coli and K. pneumoniae, is significantly lower than that of Tigecycline, Eravacycline, and Omadacycline.[2] This suggests that while this compound may be a viable option for infections caused by certain Gram-positive pathogens, its utility against MDR Gram-negative infections is limited. Tigecycline and Eravacycline, in particular, exhibit a broader spectrum of potent activity against the tested MDR pathogens.
Cytotoxicity: The available cytotoxicity data, primarily from cancer cell lines, indicates that tetracyclines can induce cell death at varying concentrations. Doxycycline and Tigecycline show IC50 values in the low micromolar range in some cancer cell lines, suggesting potential for off-target effects at higher therapeutic concentrations.[3][7] The IC50 for Sarecycline's inhibition of bacterial protein synthesis is also in the low micromolar range.[2] It is crucial to conduct further cytotoxicity studies in non-cancerous mammalian cell lines to establish a more definitive safety profile for these antibiotics.
Mechanism of Action and Cellular Effects: Beyond their primary antibacterial mechanism of inhibiting bacterial protein synthesis, tetracyclines exert several effects on mammalian cells. They are known to inhibit mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes.[13] This can lead to mitochondrial dysfunction, a factor that should be considered, especially in long-term therapy or in patients with pre-existing mitochondrial disorders.
Furthermore, tetracyclines, including Doxycycline and Tigecycline, have been shown to modulate inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[12][14][15] Doxycycline has been demonstrated to inhibit the activation of NF-κB, a key regulator of pro-inflammatory cytokine production.[16][17][18] It has also been shown to suppress the p38 MAPK pathway.[14] This anti-inflammatory property may be beneficial in certain infectious contexts but could also have broader physiological implications.
Conclusion
This compound, as represented by Sarecycline, is a potent antibiotic against susceptible Gram-positive bacteria but has limited activity against the growing threat of MDR Gram-negative pathogens when compared to newer tetracycline derivatives like Tigecycline and Eravacycline. The choice of antibiotic should be guided by the specific pathogen and its resistance profile. The off-target effects of tetracyclines on mitochondrial function and inflammatory signaling pathways are important considerations for their clinical use and for the development of future derivatives with improved selectivity and safety profiles. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel antimicrobial agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antibacterial Mechanisms and Efficacy of Sarecycline in Animal Models of Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Doxycycline enhances the Ras-MAPK signaling and proliferation of mouse thymic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Integrin αvβ3 in Doxycycline-Induced Anti-Proliferation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of inhibition of mitochondrial protein synthesis on the proliferation and phenotypic properties of a rat leukemia in different stages of in-vivo tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tigecycline prevents LPS-induced release of pro-inflammatory and apoptotic mediators in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tigecycline modulates LPS-induced inflammatory response in sepsis via NF-κB signalling pathways: Experimental insights into immune regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oncotarget.com [oncotarget.com]
- 17. Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in malignant T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Nitrocycline
For Immediate Implementation by Laboratory Personnel
The integrity of scientific research extends beyond groundbreaking discoveries to encompass the responsible management of all laboratory materials, including the disposal of chemical compounds like nitrocycline. Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[1][2] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
I. Core Principles of this compound Disposal
This compound, as a member of the tetracycline class of antibiotics, must be treated as a hazardous chemical waste.[1] The following principles form the foundation of its proper disposal:
-
Do Not Drain Dispose: Never pour this compound solutions or media containing it down the sink.[1] Antibiotics can persist through wastewater treatment processes, contributing to the rise of antibiotic-resistant bacteria.[1]
-
Segregation is Key: Always segregate this compound waste from general laboratory trash and biohazardous waste.
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department provides the definitive guidelines for chemical waste disposal.[1] Always adhere to their specific protocols.
II. Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid, liquid, or contained in media).
A. Solid this compound Waste (Pure compound, expired tablets)
-
Containerization:
-
Place solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
The container should be compatible with the chemical properties of this compound. A high-density polyethylene (HDPE) container is generally suitable.
-
-
Labeling:
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard warnings (e.g., "Irritant," "Toxic to aquatic life").[3]
-
-
Storage:
-
Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.[4]
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's EHS-approved hazardous waste contractor.[3]
-
B. Liquid this compound Waste (Stock solutions, experimental solutions)
-
Collection:
-
Collect all liquid this compound waste in a dedicated, sealed, and labeled hazardous waste container.[1]
-
Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Container and Labeling:
-
Use a compatible, leak-proof container (e.g., glass or HDPE) with a secure cap.
-
Label the container clearly as "Hazardous Waste," with "this compound solution" and the approximate concentration and solvent.
-
-
Storage and Disposal:
-
Store and dispose of the container following the same procedures as for solid this compound waste.
-
C. This compound in Used Cell Culture Media
-
Decontamination of Biological Agents:
-
First, treat the media to inactivate any biological agents (e.g., cells, bacteria) according to your laboratory's standard operating procedures for biohazardous waste. Autoclaving is a common method.[1]
-
-
Chemical Waste Disposal:
-
After decontamination, the media must still be treated as chemical waste because autoclaving does not degrade all antibiotics.[1]
-
Collect the autoclaved media in a labeled container for hazardous chemical waste.
-
The label should indicate "Autoclaved media with this compound."
-
-
Disposal:
-
Arrange for disposal through your institution's hazardous waste program.
-
III. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table provides relevant data for tetracycline hydrochloride, a closely related compound, which can serve as a conservative proxy.
| Parameter | Value | Source |
| Acute Toxicity (Oral LD50, Rat) | 6,443 mg/kg | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H361: Suspected of damaging fertility or the unborn child.H400: Very toxic to aquatic life.H411: Toxic to aquatic life with long lasting effects. | |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. |
IV. Experimental Protocol: Not Applicable
The disposal of this compound is a safety and waste management procedure, not an experimental protocol. Therefore, a detailed methodology for an experiment is not provided.
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.
References
Essential Safety and Operational Guide for Handling Doxycycline
Disclaimer: The compound "Nitrocycline" as specified in the query is not a recognized chemical entity based on available data. This guide pertains to Doxycycline , a widely used tetracycline antibiotic, and is provided on the assumption that "this compound" was a typographical error. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact formulation of the chemical they are using.
This document provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Doxycycline. It offers procedural, step-by-step guidance to ensure safe operational practices and proper disposal.
I. Personal Protective Equipment (PPE) and Engineering Controls
When handling Doxycycline, particularly in its powdered form, adherence to proper safety protocols is essential to minimize exposure risks. The following table summarizes the required PPE and engineering controls.
| Control Type | Requirement | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood or Biosafety Cabinet | Required when handling Doxycycline powder or preparing solutions to prevent inhalation of dust or aerosols.[1][2] | Minimizes respiratory exposure. |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended.[2] | Protects against skin contact and irritation. |
| Body Protection | Lab Coat, Suit, or Scrubs | A lab coat or other protective clothing is mandatory.[2] | Prevents contamination of personal clothing. |
| Eye Protection | Safety Glasses or Goggles | Safety glasses with side shields or goggles should be worn.[3] A face shield is necessary if there is a risk of splashing.[3] | Protects eyes from dust particles and splashes. |
| Respiratory Protection | N100 Respirator | Use if engineering controls are not available or insufficient to control dust exposure.[2] | Provides a higher level of respiratory protection. |
| Foot Protection | Closed-toe Shoes | Required at all times in the laboratory.[2] | Protects feet from spills and falling objects. |
II. Safe Handling and Operational Procedures
Proper handling procedures are critical to prevent contamination and ensure the safety of laboratory personnel.
A. Preparation of Doxycycline Solutions:
-
Work Area Preparation: Always work within a certified chemical fume hood.[1] Lay down an absorbent work surface and tape the edges to secure it.[1]
-
Weighing and Handling: Handle Doxycycline powder carefully to avoid generating dust.[1]
-
Personal Hygiene: Wash hands thoroughly after removing gloves following any handling procedure.[1]
B. Spill and Area Decontamination:
-
Cleaning Procedure: After handling, clean the work area with soap and water using paper towels.[1]
-
Waste Disposal: Contaminated paper towels and absorbent materials should be disposed of as hazardous waste.[1]
-
Reusable Glassware: Decontaminate reusable glassware by soaking in a 10% bleach solution for 24 hours.[1]
III. Disposal Plan
Proper disposal of Doxycycline and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Method | Container |
| Unused/Leftover Doxycycline | Dispose of as hazardous waste.[1][2] | Labeled hazardous waste container. |
| Contaminated Materials (e.g., gloves, paper towels) | Dispose of as hazardous waste.[1] | Labeled hazardous waste container. |
| Contaminated Sharps (e.g., needles, syringes) | Dispose of in a sharps container destined for incineration.[1] | Sharps container. |
| Animal Bedding and Waste | Dispose of as medical waste for up to two days after the last treatment.[2] | Labeled medical waste container. |
| Contaminated Water (from animal cages) | Can be poured down the drain, wearing gloves, a mask, and goggles to protect from splashes.[1] | N/A |
For specific institutional procedures, contact your local safety office for hazardous waste pickup.[1]
IV. Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Doxycycline is a broad-spectrum bacteriostatic antibiotic that functions by inhibiting protein synthesis in bacteria.[4][5] It specifically binds to the 30S ribosomal subunit, which is unique to bacteria.[4][6][7] This binding prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby halting the addition of amino acids to the growing polypeptide chain and stopping bacterial growth.[5][7]
References
- 1. unthsc.edu [unthsc.edu]
- 2. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 3. merck.com [merck.com]
- 4. Doxycycline - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Doxycycline? [synapse.patsnap.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Doxycycline: Structure & Mechanism of Action | Study.com [study.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
